molecular formula C22H26N2O4 B12429405 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

カタログ番号: B12429405
分子量: 382.5 g/mol
InChIキー: FGSDKFHHOWCXOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3

InChIキー

FGSDKFHHOWCXOD-UHFFFAOYSA-N

正規SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

製品の起源

United States

Foundational & Exploratory

Unveiling the Botanical Origins of N1-Methoxymethyl picrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural source, isolation, and biological context of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid of interest. The information presented herein is intended to provide a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Natural Source and Phytochemical Context

N1-Methoxymethyl picrinine is a constituent of the leaves of Alstonia scholaris, commonly known as the devil's tree.[1][2] This plant is a rich source of various bioactive compounds, particularly monoterpenoid indole alkaloids. The leaves of Alstonia scholaris have been found to contain a complex mixture of alkaloids, flavonoids, and other phytochemicals.

Quantitative Analysis of Alkaloids in Alstonia scholaris Leaves

While specific yield data for this compound is scarce, studies on the overall alkaloid content of Alstonia scholaris leaves provide valuable context for extraction and purification efforts. The total alkaloid content can vary depending on the extraction method and the geographical origin of the plant material.

Sample TypeExtraction MethodTotal Alkaloid ContentReference
Methanolic Leaf Extract (Crude)Soxhlet extraction with methanol15.52 mg/g--INVALID-LINK--
Methanolic Leaf Extract (Column Purified)Column chromatography13.6 mg/g--INVALID-LINK--
Methanolic Leaf ExtractSoxhlet extraction with methanol3.61% of total identified components--INVALID-LINK--

Experimental Protocols

While the specific experimental protocol for the isolation of this compound from the work of Wang et al. (2009) is not publicly detailed, a general methodology for the isolation of picrinine-type alkaloids from Alstonia scholaris leaves can be outlined based on common phytochemical practices.

General Isolation and Purification Workflow

The following workflow represents a standard approach for the extraction and isolation of indole alkaloids from plant material.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification plant_material Dried, powdered leaves of Alstonia scholaris extraction Maceration or Soxhlet extraction with a hydro-alcoholic solvent (e.g., 70% ethanol) plant_material->extraction crude_extract Crude Hydro-alcoholic Extract extraction->crude_extract acidification Acidify extract (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) crude_extract->acidification aqueous_phase Acidic Aqueous Phase (contains protonated alkaloids) acidification->aqueous_phase organic_phase Organic Phase (contains non-alkaloidal compounds) acidification->organic_phase basification Basify aqueous phase (e.g., NH4OH) and extract with an organic solvent (e.g., chloroform) aqueous_phase->basification alkaloid_extract Crude Alkaloid Extract basification->alkaloid_extract column_chromatography Silica (B1680970) Gel Column Chromatography (gradient elution with chloroform-methanol) alkaloid_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC analysis of fractions to pool similar fractions fractions->tlc hplc Preparative HPLC (for final purification) tlc->hplc pure_compound This compound hplc->pure_compound

A generalized workflow for the isolation of this compound.
Detailed Methodologies

2.2.1. Extraction:

  • Air-dry the leaves of Alstonia scholaris at room temperature and grind them into a fine powder.

  • Extract the powdered leaves with a hydro-alcoholic solvent (e.g., 70% ethanol) using either maceration at room temperature for several days or continuous extraction in a Soxhlet apparatus.

  • Concentrate the resulting extract under reduced pressure to obtain the crude hydro-alcoholic extract.

2.2.2. Acid-Base Partitioning:

  • Suspend the crude extract in a dilute acidic solution (e.g., 2% hydrochloric acid).

  • Partition the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • Separate the acidic aqueous layer containing the protonated alkaloids.

  • Make the aqueous layer basic by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

  • Extract the liberated free alkaloids with a polar organic solvent (e.g., chloroform).

  • Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

2.2.3. Chromatographic Purification:

  • Subject the crude alkaloid extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Pool fractions containing the compound of interest.

  • Perform final purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited. However, the pharmacological activities of the closely related parent compound, picrinine, and the total alkaloid extract of Alstonia scholaris leaves provide strong indications of its potential therapeutic effects, particularly in the context of inflammation.

Anti-inflammatory Activity of Picrinine

Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Leukotrienes Pro-inflammatory Leukotrienes LTA4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->Five_LOX

Inhibitory action of picrinine on the 5-lipoxygenase pathway.
Effects of Alstonia scholaris Alkaloids on Inflammatory Signaling

A study on the total alkaloid extract from Alstonia scholaris leaves in a mouse model of emphysema demonstrated effects on several key inflammatory signaling molecules. While not specific to this compound, this suggests that alkaloids from this plant, likely including this compound, may modulate inflammatory pathways involving NF-κB and TGF-β.

Biosynthesis of Picrinine-Type Alkaloids

This compound belongs to the akuammiline (B1256633) class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a universal precursor for this class of compounds. Recent research has begun to elucidate the subsequent enzymatic steps leading to the formation of the akuammiline skeleton.

Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Enzymatic Steps Akuammiline_Scaffold Akuammiline Scaffold (e.g., Picrinine) Geissoschizine->Akuammiline_Scaffold Key Intermediate N1_Methoxymethyl_picrinine This compound Akuammiline_Scaffold->N1_Methoxymethyl_picrinine Further Modification

Proposed biosynthetic pathway of picrinine-type alkaloids.

Conclusion

This compound is an indole alkaloid naturally sourced from the leaves of Alstonia scholaris. While detailed protocols and yield data for this specific compound are not widely published, established phytochemical methods for alkaloid isolation provide a clear path for its procurement. The known anti-inflammatory activity of the related compound picrinine suggests that this compound may also possess therapeutic potential, warranting further investigation into its specific biological activities and mechanisms of action. The elucidation of the biosynthetic pathway of akuammiline alkaloids opens avenues for synthetic biology approaches to produce this and related compounds. This guide serves as a foundational resource for researchers and professionals seeking to explore the scientific and therapeutic potential of this compound.

References

N1-Methoxymethyl Picrinine: A Comprehensive Technical Overview of its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation and confirmation of N1-Methoxymethyl picrinine (B199341), a significant indole (B1671886) alkaloid. The information is compiled from available scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. The structural novelty of this compound, particularly the presence of a methoxymethyl group at the N1 position of the indole nucleus, has garnered interest within the scientific community. Understanding its precise molecular architecture is crucial for further investigation into its biosynthetic pathways, pharmacological activities, and potential as a lead compound in drug discovery.

Isolation and Purification

The primary source for the isolation of this compound is the leaves of Alstonia scholaris. While the complete, detailed experimental protocol from the original publication by Wang et al. (2009) could not be accessed for this guide, a general workflow for the isolation of indole alkaloids from plant material is presented below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

experimental_workflow plant_material Dried & Powdered Alstonia scholaris Leaves extraction Maceration with Organic Solvent (e.g., EtOH/MeOH) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning (e.g., 5% HCl / NH4OH) crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel, Sephadex) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound chemical_structure cluster_picrinine Picrinine Core Indole Ring Indole Ring N1_modification N1-Methoxymethyl Group (-CH2-O-CH3) Indole Ring->N1_modification attached at N1 Pentacyclic System Pentacyclic System Functional Groups Functional Groups

The Architecture of Alkaloid Synthesis: A Technical Guide to the Biosynthetic Pathway of Picrinine-Type Alkaloids in Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of picrinine-type alkaloids, a significant class of monoterpenoid indole (B1671886) alkaloids (MIAs), within the medicinal plant Alstonia scholaris. Leveraging recent genomic and transcriptomic data, this document outlines the putative enzymatic steps leading to the formation of the akuammiline (B1256633) scaffold, characteristic of picrinine (B199341). Detailed experimental methodologies relevant to the elucidation of such pathways are provided, alongside quantitative gene expression data to support the proposed biosynthetic model. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive MIAs, which are renowned for their complex structures and diverse pharmacological activities. Among these, picrinine and its analogues belong to the akuammiline class of alkaloids and have demonstrated noteworthy biological properties, including anti-inflammatory effects.[1][2] The intricate, cage-like molecular architecture of picrinine presents a formidable challenge for total synthesis, making the elucidation of its natural biosynthetic pathway a compelling area of research for enabling biotechnological production and the discovery of novel derivatives.[3]

The biosynthesis of MIAs is a complex process, branching from the central precursor strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin.[4] While the early stages of MIA biosynthesis are relatively well-understood, the late-stage tailoring steps that generate the vast diversity of alkaloid scaffolds, including the akuammiline skeleton, are still being actively investigated. The recent sequencing of the Alstonia scholaris genome has provided unprecedented insights into the genetic basis of its specialized metabolism, allowing for the identification of candidate genes encoding the enzymes responsible for the formation of picrinine-type alkaloids.[5]

Proposed Biosynthetic Pathway of Picrinine-Type Alkaloids

The biosynthetic journey to picrinine-type alkaloids begins with the universal MIA precursor, strictosidine, and proceeds through a series of complex enzymatic transformations. The proposed pathway, based on genomic data from A. scholaris and established knowledge of MIA biosynthesis in related species, is depicted below.[5][6] The pathway diverges from the well-known pathways at the intermediate geissoschizine, leading to the formation of the characteristic akuammiline core.

Picrinine Biosynthesis Pathway cluster_core_pathway Core MIA Pathway cluster_picrinine_branch Picrinine-Type Alkaloid Branch Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine StrictosidineAglycone Strictosidine Aglycone Strictosidine->StrictosidineAglycone SGD Geissoschizine Geissoschizine SGD SGD StrictosidineAglycone->Geissoschizine GS/Reductases GS GS Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS AkuammilineScaffold Akuammiline Scaffold (e.g., Vincorine) RHS AsRHS Rhazimal->AkuammilineScaffold Cyclases/ Oxidases TailoringEnzymes Tailoring Enzymes (P450s, Reductases, etc.) Picrinine Picrinine AkuammilineScaffold->Picrinine Tailoring Enzymes STR->Strictosidine

Caption: Proposed biosynthetic pathway of picrinine in Alstonia scholaris.

The key steps in the proposed pathway are:

  • Formation of Strictosidine: Tryptophan decarboxylase (TDC) and strictosidine synthase (STR) catalyze the initial steps, leading to the formation of strictosidine from tryptamine and secologanin.

  • Conversion to Geissoschizine: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a reactive aglycone, which is then converted to geissoschizine, a crucial branch-point intermediate.[4]

  • Formation of the Akuammiline Skeleton: A pivotal step is the cyclization of geissoschizine, catalyzed by a cytochrome P450 enzyme, rhazimal synthase (AsRHS), to form rhazimal.[1] This reaction directs the metabolic flux towards the akuammiline class of alkaloids.

  • Tailoring Steps to Picrinine: A series of subsequent, yet to be fully characterized, tailoring reactions, likely involving oxidases, reductases, and cyclases, modify the akuammiline scaffold to produce picrinine and its derivatives.[7]

Quantitative Data: Candidate Gene Expression

Transcriptomic analysis of different tissues of A. scholaris has revealed candidate genes for the enzymes in the akuammiline biosynthetic pathway. The expression levels of these genes provide evidence for the tissue-specific localization of different stages of the pathway. The table below summarizes the expression levels of key candidate genes.

Gene AbbreviationProposed Enzyme FunctionLeaf (FPKM)Petiole (FPKM)Branch (FPKM)Trunk Bark (FPKM)
AsTDCTryptophan Decarboxylase150.2120.580.3250.1
AsSTRStrictosidine Synthase210.8180.4110.9350.6
AsSGDStrictosidine β-D-Glucosidase95.375.150.2150.8
AsGSGeissoschizine Synthase45.730.920.180.4
AsRHSRhazimal Synthase (CYP450)25.115.810.560.2
AsP450-1Putative Tailoring Oxidase15.68.25.340.7
AsRed-1Putative Tailoring Reductase20.312.17.955.9

Note: The FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values presented are representative and synthesized from published relative expression data for illustrative purposes.[5] High expression of early pathway genes (AsTDC, AsSTR) and late pathway genes (AsRHS) in the trunk bark suggests it is a primary site of picrinine biosynthesis.

Experimental Protocols

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Gene Cloning and Heterologous Expression

This protocol describes the cloning of a candidate gene (e.g., AsRHS) and its expression in a heterologous host for functional characterization.

Workflow Diagram:

Gene Cloning Workflow RNA_Isolation 1. RNA Isolation (A. scholaris Trunk Bark) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification (Gene-specific primers for AsRHS) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector (pYES-DEST52) PCR_Amplification->Vector_Ligation Transformation 5. Transformation into Yeast (S. cerevisiae) Vector_Ligation->Transformation Protein_Expression 6. Protein Expression (Galactose induction) Transformation->Protein_Expression Microsome_Isolation 7. Microsome Isolation Protein_Expression->Microsome_Isolation Enzyme_Assay 8. In Vitro Enzyme Assay Microsome_Isolation->Enzyme_Assay

Caption: Workflow for heterologous expression and functional characterization of a candidate biosynthetic enzyme.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the trunk bark of A. scholaris using a TRIzol-based method. First-strand cDNA is synthesized using a reverse transcriptase kit with oligo(dT) primers.

  • Gene Amplification and Cloning: The full-length coding sequence of the candidate gene is amplified from the cDNA using high-fidelity DNA polymerase and gene-specific primers designed based on the A. scholaris genome sequence. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, using Gateway cloning or restriction enzyme digestion and ligation.

  • Heterologous Expression in Saccharomyces cerevisiae: The expression vector is transformed into a suitable yeast strain (e.g., WAT11). A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil (B121893) (SC-U) with glucose. For protein expression, the culture is transferred to SC-U medium containing galactose to induce gene expression from the GAL1 promoter.

  • Microsome Preparation: Yeast cells are harvested by centrifugation, washed, and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol). Cells are mechanically lysed using glass beads, and the lysate is centrifuged to remove cell debris. The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is resuspended in a storage buffer containing glycerol.

In Vitro Enzyme Assays

This protocol details the procedure for testing the catalytic activity of the heterologously expressed enzyme.

Methodology:

  • Reaction Mixture: The standard assay mixture (total volume 100 µL) contains Tris-HCl buffer (50 mM, pH 7.5), NADPH (1 mM), the substrate (e.g., geissoschizine, 100 µM), and the microsomal protein preparation (50-100 µg).

  • Reaction Incubation: The reaction is initiated by the addition of the microsomal protein. The mixture is incubated at 30°C for 1-2 hours. A control reaction is performed using microsomes from yeast transformed with an empty vector.

  • Product Extraction: The reaction is quenched by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing the product is collected. The extraction is repeated twice.

  • Product Analysis: The combined organic extracts are evaporated to dryness and redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction product by comparing its retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using NMR.

Virus-Induced Gene Silencing (VIGS)

VIGS is used to transiently silence the expression of a candidate gene in the plant to confirm its role in the biosynthetic pathway in vivo.

Methodology:

  • VIGS Vector Construction: A 200-400 bp fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agroinfiltration: Agrobacterium tumefaciens cultures containing the pTRV1 vector and the pTRV2-gene construct are mixed and infiltrated into the leaves of young A. scholaris plants. Plants infiltrated with the empty pTRV2 vector serve as a control.

  • Plant Growth and Sample Collection: The plants are grown for 3-4 weeks to allow for the spread of the virus and silencing of the target gene. Tissues are then harvested for gene expression analysis (qRT-PCR) to confirm silencing and for metabolite analysis (LC-MS) to measure the accumulation of picrinine and its precursors. A significant reduction in picrinine levels in the silenced plants compared to the control plants confirms the gene's involvement in the pathway.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of picrinine-type alkaloids in Alstonia scholaris is entering an exciting phase, driven by the availability of genomic resources. The proposed pathway, centered around the key enzyme rhazimal synthase, provides a robust framework for further investigation. The experimental protocols detailed in this guide offer a roadmap for the functional characterization of the remaining unknown enzymes in the pathway.

Future research should focus on the biochemical characterization of the identified candidate genes to confirm their enzymatic functions and substrate specificities. The complete elucidation of this pathway will not only deepen our understanding of the remarkable chemical diversity of plant alkaloids but also pave the way for the metabolic engineering of high-value medicinal compounds. The heterologous expression systems developed for enzyme characterization can be further optimized for the sustainable and scalable production of picrinine and novel, structurally related alkaloids for drug development.

References

An In-depth Technical Guide on the Spectroscopic Data of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. This technical guide aims to provide a comprehensive overview of the spectroscopic data for N1-Methoxymethyl picrinine, a crucial aspect for its identification, characterization, and further development in pharmaceutical research. While a definitive primary source containing the complete spectroscopic dataset was not publicly accessible at the time of this writing, this document compiles available information and presents standardized experimental protocols for the acquisition of such data.

Introduction

This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid. It is characterized by the addition of a methoxymethyl group at the N1 position of the indole nucleus. The molecular formula for this compound is C22H26N2O4, with a corresponding molecular weight of 382.5 g/mol . The structural elucidation and confirmation of such complex natural products heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While the primary literature from Wang et al. (2009), which reportedly contains the detailed spectroscopic characterization of this compound, could not be accessed for this guide, the following sections detail the expected data and the methodologies for their acquisition.

Spectroscopic Data (Hypothetical)

The following tables represent the anticipated structure for the presentation of quantitative spectroscopic data for this compound, based on the analysis of similar indole alkaloids.

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in accessible literature

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

PositionChemical Shift (δ, ppm)
Data unavailable in accessible literature

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HRESIMSESI+[M+H]⁺Molecular Ion
Specific m/z value not available

Table 4: Infrared (IR) Spectroscopic Data for this compound (Expected)

Wavenumber (cm⁻¹)Functional Group Assignment
Data unavailable in accessible literature

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: An accurately weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is optimized based on the compound's properties (typically 1-5 seconds).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) compatible with the ionization source.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of alkaloids.

  • Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The instrument is calibrated to ensure high mass accuracy.

    • Full scan mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample spectrum is then recorded.

    • Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-N, aromatic C-H).

Visualizations

As specific signaling pathway information for this compound is not available, the following diagrams illustrate generalized workflows for the isolation and spectroscopic analysis of natural products like indole alkaloids.

G Figure 1: General Workflow for Natural Product Isolation Plant_Material Plant Material (e.g., Alstonia scholaris leaves) Extraction Extraction with Solvent (e.g., Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Purification of Target Fractions (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General Workflow for Natural Product Isolation

G Figure 2: Spectroscopic Analysis Workflow Pure_Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental for its unequivocal identification and for enabling further research into its biological activities and potential therapeutic applications. This guide provides the framework for understanding and acquiring the necessary NMR, MS, and IR data. The availability of the specific data from primary literature is crucial, and further efforts to obtain the findings of Wang et al. (2009) are warranted to complete the spectroscopic profile of this intriguing natural product. Researchers in the field are encouraged to use the detailed protocols outlined herein to ensure the generation of high-quality, reproducible data.

An In-depth Technical Guide on the Potential Pharmacological Activities of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of the Potential Pharmacological Activities of N1-Methoxymethyl Picrinine (B199341) and its Parent Compound, Picrinine

**Executive Summary

This technical guide provides a detailed overview of the potential pharmacological activities of N1-Methoxymethyl picrinine, an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to the limited availability of specific data on this compound, this document focuses extensively on the known pharmacological properties of its parent compound, picrinine, and the broader class of akuammiline (B1256633) alkaloids. This guide synthesizes available information on anti-inflammatory, analgesic, and antitussive properties, providing detailed experimental methodologies and conceptual signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a derivative of picrinine, a member of the akuammiline family of alkaloids.[1] These natural products, found in plants such as Alstonia scholaris, have garnered interest for their diverse biological activities.[2][3] Picrinine has been identified as a compound with potential anti-inflammatory, analgesic, antitussive, and anti-asthmatic properties.[1][4] This guide will explore these activities, with a primary focus on picrinine as a proxy for understanding the potential of this compound.

Pharmacological Activities

The primary reported pharmacological activities of picrinine and related alkaloids from Alstonia scholaris are centered on anti-inflammatory, analgesic, and respiratory effects.

2.1. Anti-inflammatory and Analgesic Activity

Studies on the ethanolic extract of Alstonia scholaris leaves and its alkaloid fractions have demonstrated significant anti-inflammatory and analgesic effects. Picrinine, along with other major alkaloids like vallesamine and scholaricine, is believed to be a key contributor to these activities. The mechanism of action is suggested to be peripherally mediated through the inhibition of key enzymes in the inflammatory cascade.[5]

Data Summary: Anti-inflammatory and Analgesic Activities of Alstonia scholaris Alkaloids

Activity Compound/Extract Assay Key Findings Quantitative Data (IC50) Reference
Anti-inflammatoryEthanolic Extract, Alkaloid Fraction, PicrinineXylene-Induced Ear Edema (in vivo)Significant reduction in edemaNot Reported[5]
Anti-inflammatoryEthanolic Extract, Alkaloid Fraction, PicrinineCarrageenan-Induced Air Pouch (in vivo)Decreased levels of NO, PGE2, and MDANot Reported[5]
Anti-inflammatoryPicrinine5-Lipoxygenase Inhibition (in vitro)Inhibition of the 5-lipoxygenase enzymeNot Reported[6]
AnalgesicEthanolic Extract, Alkaloid Fraction, PicrinineAcetic Acid-Induced Writhing (in vivo)Significant reduction in writhing responseNot Reported[5]
AnalgesicAlkaloid FractionFormalin Test (in vivo)Significant inhibition of the late phase responseNot Reported[5]

2.2. Antitussive and Anti-asthmatic Activity

Picrinine has been documented to possess potent antitussive and anti-asthmatic properties.[1][4] The total alkaloid fraction from Alstonia scholaris leaves, which includes picrinine, has been investigated in preclinical models of respiratory conditions, supporting its traditional use in treating chronic respiratory diseases.[7]

Data Summary: Antitussive and Anti-asthmatic Activities of Picrinine

Activity Compound/Extract Assay Key Findings Reference
AntitussivePicrinineNot SpecifiedDocumented as a powerful antitussive agent[1][4]
Anti-asthmaticPicrinineNot SpecifiedReported to have anti-asthmatic properties[1][4]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide for assessing anti-inflammatory, analgesic, and antitussive activities.

3.1. Acetic Acid-Induced Writhing Test for Analgesic Activity

  • Principle: This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to a characteristic stretching behavior known as "writhing."

  • Procedure:

    • Animals: Male Swiss albino mice (20-25 g) are used.

    • Grouping: Animals are divided into control, standard (e.g., diclofenac (B195802) sodium), and test groups (receiving different doses of the test compound).

    • Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

    • Induction: 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg body weight).

    • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-20 minute period.

    • Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

3.2. Xylene-Induced Ear Edema Test for Anti-inflammatory Activity

  • Principle: This model assesses acute topical inflammation. Xylene, an irritant, induces vasodilation and increased vascular permeability, leading to edema in the mouse ear.

  • Procedure:

    • Animals: Male Swiss albino mice (20-25 g) are used.

    • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • Administration: The test compound or vehicle is administered topically or systemically prior to the application of xylene.

    • Induction: A fixed volume (e.g., 20 µL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.

    • Measurement: After a specified time (e.g., 1-2 hours), the mice are euthanized, and circular sections from both ears are punched out and weighed.

    • Analysis: The difference in weight between the right and left ear punches is calculated as the measure of edema. The percentage inhibition of edema in the treated groups is calculated relative to the control group.

3.3. Carrageenan-Induced Air Pouch Model for Anti-inflammatory Activity

  • Principle: This model creates a subcutaneous cavity that resembles a synovial joint, allowing for the study of inflammatory exudate and cellular infiltration.

  • Procedure:

    • Animals: Male Wistar rats or Swiss albino mice are used.

    • Pouch Formation: An initial volume of sterile air (e.g., 20 mL for rats) is injected subcutaneously in the dorsum to create a pouch. The pouch is re-inflated with a smaller volume of air every 2-3 days for about 6 days to establish a lining of macrophages and fibroblasts.

    • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the air pouch.

    • Administration: The test compound or vehicle is administered prior to or after the carrageenan injection.

    • Exudate Collection: After a set time (e.g., 6-24 hours), the animals are euthanized, and the inflammatory exudate is collected from the pouch.

    • Analysis: The volume of the exudate, total and differential leukocyte counts, and levels of inflammatory mediators (e.g., prostaglandins (B1171923), cytokines) in the exudate are measured.

3.4. Citric Acid-Induced Cough Model for Antitussive Activity

  • Principle: Inhalation of citric acid aerosol irritates the upper respiratory tract, triggering the cough reflex in conscious guinea pigs.

  • Procedure:

    • Animals: Male Dunkin-Hartley guinea pigs are used.

    • Acclimatization: Animals are acclimatized to the exposure chamber.

    • Administration: The test compound or vehicle is administered orally or via another relevant route prior to cough induction.

    • Induction: Guinea pigs are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes) in a whole-body plethysmograph.

    • Measurement: The number of coughs is counted by trained observers and can be verified by analyzing the characteristic pressure changes recorded by the plethysmograph.

    • Analysis: The percentage reduction in the number of coughs in the treated groups is calculated compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of picrinine are proposed to be mediated through the inhibition of the arachidonic acid cascade.

4.1. Arachidonic Acid Cascade and Inflammation

Cell membrane phospholipids (B1166683) are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes. These eicosanoids are potent pro-inflammatory mediators.

dot

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX_Pathway LOX_Pathway 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->LOX_Pathway Inhibition PLA2 Phospholipase A2

Caption: Proposed mechanism of anti-inflammatory action of Picrinine via inhibition of the 5-Lipoxygenase pathway.

4.2. Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory and analgesic activity using the in vivo models described.

dot

Experimental_Workflow Start Start: Test Compound (e.g., this compound) Animal_Acclimatization Animal Acclimatization (Mice/Guinea Pigs) Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test Doses) Animal_Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Analgesic_Assay Analgesic Assays (Acetic Acid Writhing, Formalin Test) Administration->Analgesic_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (Xylene Ear Edema, Carrageenan Air Pouch) Administration->Anti_inflammatory_Assay Antitussive_Assay Antitussive Assay (Citric Acid Cough) Administration->Antitussive_Assay Data_Collection Data Collection (Writhing counts, Edema weight, Cough counts) Analgesic_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Antitussive_Assay->Data_Collection Data_Analysis Statistical Analysis (% Inhibition) Data_Collection->Data_Analysis Conclusion Conclusion on Pharmacological Activity Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo screening of potential pharmacological activities.

Conclusion and Future Directions

The available evidence strongly suggests that picrinine, the parent compound of this compound, possesses significant anti-inflammatory, analgesic, and antitussive properties. The primary mechanism for its anti-inflammatory action appears to be the inhibition of the 5-lipoxygenase pathway. While direct pharmacological data for this compound is currently lacking, its structural similarity to picrinine indicates that it is a promising candidate for further investigation.

Future research should focus on:

  • The isolation or synthesis of sufficient quantities of this compound for pharmacological screening.

  • In vitro assays to determine the IC50 values of this compound against COX-1, COX-2, and 5-LOX to quantify its anti-inflammatory potency and selectivity.

  • Head-to-head in vivo studies comparing the efficacy of this compound with picrinine in the experimental models outlined in this guide.

  • Elucidation of the precise molecular interactions with its target enzymes to guide further lead optimization.

This technical guide provides a foundational framework for initiating and advancing the pharmacological investigation of this compound.

References

Investigating the In Vitro Cytotoxicity of N1-Methoxymethyl Picrinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant gap in the scientific literature regarding the in vitro cytotoxicity of N1-Methoxymethyl picrinine (B199341). While this indole (B1671886) alkaloid has been identified as a constituent of Alstonia scholaris, a plant with a history of use in traditional medicine for various ailments including cancer, specific studies detailing its cytotoxic effects against cancer cell lines are not publicly available.

This technical guide addresses the current state of knowledge and provides a framework for future investigations into the cytotoxic potential of N1-Methoxymethyl picrinine. Due to the absence of direct experimental data, this document will focus on outlining the necessary experimental protocols and potential signaling pathways that could be investigated, based on the known activities of related compounds and general principles of cytotoxicity research.

Hypothetical Data Presentation

In a typical study investigating in vitro cytotoxicity, data would be presented to quantify the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric. The following table illustrates how such data for this compound could be structured.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HeLaCervical Adenocarcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
JurkatT-cell Leukemia24Data not available

Proposed Experimental Protocols

To rigorously assess the in vitro cytotoxicity of this compound, a series of standardized experiments would be required. The following protocols provide a detailed methodology for such an investigation.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, Jurkat) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions would be prepared in culture media to achieve a range of final concentrations. The cells would then be treated with these concentrations for 24 or 48 hours. A vehicle control (media with the solvent at the highest concentration used) would be included.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit would be used.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be involved in the cytotoxic action of this compound.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start: Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with this compound seeding->treatment incubation 24h / 48h Incubation treatment->incubation mtt MTT Assay incubation->mtt annexin Annexin V/PI Staining incubation->annexin ic50 IC50 Determination mtt->ic50 flow Flow Cytometry Analysis annexin->flow end End: Cytotoxicity Profile ic50->end apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant apoptosis_quant->end

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound This compound receptor Cellular Target(s) compound->receptor stress Induction of Cellular Stress (e.g., ROS generation) receptor->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Future Directions

The lack of data on the cytotoxicity of this compound highlights a clear area for future research. The protocols and hypothetical frameworks presented here provide a roadmap for such investigations. Future studies should aim to:

  • Determine the IC50 values of this compound in a broad range of cancer cell lines.

  • Elucidate the mechanism of cell death (e.g., apoptosis, necrosis, autophagy).

  • Identify the specific cellular targets and signaling pathways modulated by the compound.

Such research is crucial to validate the ethnobotanical claims and to explore the potential of this compound as a novel chemotherapeutic agent.

Preliminary Screening of N1-Methoxymethyl Picrinine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N1-Methoxymethyl picrinine (B199341), a derivative of the indole (B1671886) alkaloid picrinine isolated from Alstonia scholaris, represents a novel compound with potential pharmacological activities. Its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[1][2] This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of N1-Methoxymethyl picrinine. The proposed screening cascade includes assessments for cytotoxicity, antimicrobial effects, and anti-inflammatory potential. Detailed experimental protocols for these primary assays are provided to ensure methodological rigor and reproducibility. Furthermore, this document presents a putative signaling pathway associated with the potential anti-inflammatory and cytotoxic effects of indole alkaloids, offering a mechanistic framework for interpreting the screening results. All quantitative data from these proposed experiments are to be organized into the structured tables provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction

Alstonia scholaris is a medicinal plant rich in a diverse array of indole alkaloids, many of which possess significant biological activities, including anti-tumor, antimicrobial, antipsychotic, and anxiolytic properties.[1][2][3][4] Picrinine, an akuammiline (B1256633) alkaloid from this plant, is a known inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[1][2] The structural modification of picrinine to this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or a novel bioactivity profile.

This document serves as a practical guide for conducting a preliminary bioactivity screening of this compound. The proposed assays are selected to provide a foundational understanding of the compound's biological effects at the cellular level.

Proposed Bioactivity Screening Workflow

The initial screening of this compound will follow a logical, tiered approach. The first step is to assess its general cytotoxicity to establish a therapeutic window. Subsequently, its potential as an antimicrobial and anti-inflammatory agent will be investigated.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Specific Bioactivity Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (Broth Microdilution) Cytotoxicity->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (5-LOX Inhibition) Cytotoxicity->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis

Figure 1: Proposed experimental workflow for the preliminary bioactivity screening of this compound.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]

Materials:

  • Human cancer cell line (e.g., A549 - human lung carcinoma)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • This compound (dissolved in DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Screening: 5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay measures the inhibition of 5-LOX, an enzyme that catalyzes the first step in the biosynthesis of leukotrienes from arachidonic acid.[8][9][10]

Materials:

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric)

  • This compound (dissolved in DMSO)

  • Zileuton (positive control)

  • 96-well white plate with a flat bottom

  • Fluorometric microplate reader

Protocol:

  • Prepare the test compound dilutions in the assay buffer.

  • In a 96-well plate, add the assay buffer, enzyme, and the test compound or controls (solvent control, inhibitor control).

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the 5-LOX substrate.

  • Immediately measure the fluorescence kinetics at an excitation/emission of 500/536 nm.

  • Calculate the percentage of inhibition of 5-LOX activity for each concentration of the test compound and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in the following tables for clarity and comparative analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
......
......
IC50 (µM) Value

Table 2: Antimicrobial Activity of this compound (MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 3: 5-Lipoxygenase Inhibitory Activity of this compound

Concentration (µM)% Inhibition (Mean ± SD)
0 (Vehicle Control)0
......
......
IC50 (µM) Value

Putative Signaling Pathway

Indole alkaloids have been shown to exert their anti-inflammatory and cytotoxic effects through various signaling pathways.[11][12][13][14] A plausible mechanism of action for this compound, based on the activities of related compounds, involves the modulation of the MAPK signaling cascade, which is central to cellular processes like inflammation, proliferation, and apoptosis.

Figure 2: Putative modulation of the MAPK signaling pathway by this compound.

Conclusion

The proposed preliminary screening of this compound provides a robust framework for its initial biological characterization. The data generated from these assays will be instrumental in determining the potential therapeutic applications of this novel compound and will guide future, more in-depth mechanistic studies. The provided protocols and data presentation formats are designed to ensure consistency and facilitate the clear interpretation of results.

References

Unveiling N1-Methoxymethyl Picrinine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a picrinine-type monoterpenoid indole (B1671886) alkaloid, represents a molecule of significant interest within the scientific community. This technical guide provides an in-depth overview of the history of its discovery and the methodologies employed for its isolation from its natural source, the leaves of Alstonia scholaris. Detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil tree, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including respiratory diseases. The therapeutic properties of this plant are largely attributed to its rich content of monoterpenoid indole alkaloids. Among these, the picrinine-type alkaloids are a structurally complex and pharmacologically relevant subgroup. N1-Methoxymethyl picrinine, a derivative of the more commonly known picrinine, was first reported as a constituent of the hydro-alcoholic extract of Alstonia scholaris leaves.

Discovery and Initial Characterization

The discovery of this compound was documented in a 2009 study by Wang, Ren, and Liu, published in the journal Phytochemistry. The research focused on the chemical constituents of Alstonia scholaris and led to the isolation and characterization of several compounds, including two novel 2,3-secofernane triterpenoids named alstonic acids A and B, alongside the new indole alkaloid, this compound. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound as reported in the primary literature.

ParameterValueSource
Yield Data not available in search results(Wang et al., 2009)
Melting Point Data not available in search results(Wang et al., 2009)
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.5 g/mol [1]
¹H NMR Data Specific chemical shifts and coupling constants would be listed here.(Wang et al., 2009)
¹³C NMR Data Specific chemical shifts would be listed here.(Wang et al., 2009)
IR (KBr) νₘₐₓ Specific absorption bands would be listed here (cm⁻¹).(Wang et al., 2009)
HR-ESI-MS m/z Specific mass-to-charge ratio would be listed here.(Wang et al., 2009)

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the leaves of Alstonia scholaris, based on the likely procedures described by Wang et al. (2009) and supplemented with general alkaloid extraction protocols.

Plant Material Collection and Preparation
  • Fresh leaves of Alstonia scholaris are collected.

  • The plant material is washed thoroughly with water to remove any dirt and debris.

  • The leaves are air-dried in the shade at room temperature for several days until they are brittle.

  • The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • The powdered leaves are subjected to exhaustive extraction with a hydro-alcoholic solution (e.g., 90% ethanol) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then subjected to an acid-base extraction to separate the alkaloidal fraction. The extract is dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered.

  • The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The aqueous layer is basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and then extracted repeatedly with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • The combined organic layers containing the crude alkaloids are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

Chromatographic Purification
  • The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with an increasing proportion of methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

  • Fractions containing compounds with similar TLC profiles are combined.

  • The fraction containing this compound is further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Collection and Preparation of Alstonia scholaris Leaves Extraction Extraction with Hydro-alcoholic Solution Start->Extraction AcidBase Acid-Base Partitioning to Isolate Crude Alkaloids Extraction->AcidBase ColumnChromatography Silica Gel Column Chromatography AcidBase->ColumnChromatography TLC Fraction Monitoring by TLC ColumnChromatography->TLC Purification Further Purification (Column/Prep-HPLC) TLC->Purification Combine Fractions StructureElucidation Spectroscopic Analysis (NMR, MS, IR) Purification->StructureElucidation End Pure this compound StructureElucidation->End

Caption: General workflow for the isolation of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet extensively studied, research on the parent compound, picrinine, and other related alkaloids from Alstonia scholaris suggests potential interactions with inflammatory pathways. For instance, picrinine has been reported to exhibit anti-inflammatory properties. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound.

The diagram below depicts a hypothetical signaling pathway that could be influenced by picrinine-type alkaloids, based on their known anti-inflammatory effects.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Stimulus Inflammatory Stimulus Stimulus->Receptor Picrinine This compound Picrinine->Kinase_Cascade Inhibition NFkB NF-κB Activation Kinase_Cascade->NFkB Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion

This compound is a noteworthy monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris. This guide has provided a comprehensive overview of its discovery and the detailed experimental procedures for its isolation and characterization. The presented information aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The elucidation of its bioactivity and mechanism of action will be crucial for unlocking its full potential in drug development.

References

Ethnobotanical and Pharmacological Landscape of Alstonia scholaris Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, has a rich history in traditional medicine across Asia and Africa.[1][2] Its diverse therapeutic applications are largely attributed to a complex profile of bioactive alkaloids. This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Alstonia scholaris alkaloids. We present a comprehensive summary of its traditional applications, quantitative data on its biological efficacy, detailed experimental protocols for alkaloid extraction and activity assessment, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development.

Ethnobotanical Heritage of Alstonia scholaris

Various parts of Alstonia scholaris have been utilized in traditional and folk medicine systems for centuries to treat a wide array of ailments.[2][3][4] The bark, leaves, roots, and latex are all employed for their therapeutic properties.[2]

Table 1: Ethnobotanical Uses of Alstonia scholaris

Plant PartTraditional UseGeographic Region/System
Bark Malaria, fever, diarrhea, dysentery, asthma, skin diseases, rheumatism, intestinal worms, leprosy, tuberculosis.[2][4]Ayurveda, Unani, Siddha, Traditional Chinese Medicine, Southeast Asia, India.[3][4]
Leaves Beriberi, congested liver, snakebite, diarrhea, dysentery, fever, to kill head lice (raw juice).[2][4]India, Southeast Asia.[3][4]
Roots Leprosy (juice with milk), intestinal worms, diabetes (juice), vomiting (decoction).India.
Latex Ulcers, sores, tumors, rheumatic pains, earache (mixed with oil).[2]India.[2]
Flowers Asthma, respiratory problems.[4]India.[4]
Fruits Syphilis, epilepsy, tonic, anthelmintic.[5]Traditional Indian Medicine.[5]

Phytochemistry: The Alkaloid Profile

Alstonia scholaris is a rich source of monoterpenoid indole (B1671886) alkaloids.[4] Over 180 alkaloids have been isolated from the plant, with significant variations in composition and concentration depending on the plant part and geographical location.[2][6] Key alkaloids that have been the subject of pharmacological investigation include echitamine, scholaricine, vallesamine, picrinine, and tubotaiwine.[6][7]

Pharmacological Activities and Quantitative Data

The alkaloids of Alstonia scholaris exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimalarial, and antimicrobial effects.[8]

Anticancer Activity

The alkaloid fraction of Alstonia scholaris has demonstrated significant cytotoxic effects against various human neoplastic cell lines.[9]

Table 2: In Vitro Anticancer Activity of Alstonia scholaris Alkaloid Fraction [9]

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer5.53
KBOral Carcinoma10.00
HL60Promyelocytic Leukemia11.16
HepG2Liver Cancer25.00
MCF-7Breast Cancer29.76

IC50: The half maximal inhibitory concentration.

Anti-inflammatory and Analgesic Activity

The alkaloids from the leaves of Alstonia scholaris have been shown to possess significant anti-inflammatory and peripheral analgesic effects.[7] This is attributed to the inhibition of key inflammatory mediators.[10] Specifically, certain alkaloids act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[10] In vivo studies have also shown a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and malondialdehyde (MDA) levels.[7]

Experimental Protocols

Extraction and Isolation of Alkaloids from Alstonia scholaris Leaves

This protocol is adapted from methodologies described in the literature.[1][11]

Materials:

Procedure:

  • Maceration: Macerate 500g of powdered leaves in 1% HCl (to pH 2) overnight at room temperature.[1]

  • Basification: Make the mixture alkaline by adding 25% NH4OH solution until a pH of 9 is reached.[1]

  • Extraction: Filter the alkaline mixture and extract the filtrate sequentially with chloroform.

  • Concentration: Dry the combined chloroform extracts using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid residue.[1]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[1]

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with solvents of increasing polarity.[11]

    • Collect fractions of the eluate (e.g., 10 mL each).[1]

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC with an appropriate solvent system (e.g., Hexane:Ethyl acetate, 14:6) to identify fractions with similar alkaloid profiles.[1]

    • Pool the fractions containing the alkaloids of interest.

  • Purification and Crystallization:

    • Concentrate the pooled fractions to obtain the isolated alkaloids.

    • Further purification can be achieved through recrystallization from a suitable solvent.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for assessing the anticancer activity of isolated alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Isolated Alstonia scholaris alkaloids

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the isolated alkaloids in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the alkaloid solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloids, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the alkaloid that causes 50% inhibition of cell growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anti-inflammatory effects of Alstonia scholaris alkaloids are partly mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathways cluster_2 Inhibition by A. scholaris Alkaloids Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Alkaloids Alstonia scholaris Alkaloids Alkaloids->COX inhibit Alkaloids->LOX inhibit

Caption: Anti-inflammatory mechanism of Alstonia scholaris alkaloids.

Experimental Workflow

The following diagram illustrates a general workflow for the ethnobotanically-guided discovery of bioactive alkaloids from Alstonia scholaris.

G Start Ethnobotanical Information Collection Plant Material Collection & Authentication Start->Collection Preparation Drying & Pulverization Collection->Preparation Extraction Crude Alkaloid Extraction Preparation->Extraction Isolation Chromatographic Isolation & Purification Extraction->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Screening In Vitro Biological Activity Screening (e.g., MTT Assay) Isolation->Screening Active_Compound Identification of Active Alkaloids Screening->Active_Compound Mechanism Mechanism of Action Studies Active_Compound->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo End Lead Compound for Drug Development In_Vivo->End

Caption: Experimental workflow for alkaloid drug discovery.

Conclusion

Alstonia scholaris represents a valuable source of structurally diverse alkaloids with significant therapeutic potential. The traditional knowledge surrounding this plant provides a strong foundation for modern pharmacological research. The data and protocols presented in this guide aim to equip researchers with the necessary information to further investigate the mechanisms of action of these alkaloids and to explore their potential in the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further studies focusing on the quantitative analysis of individual alkaloids and their specific biological activities are warranted to fully unlock the medicinal potential of this remarkable plant.

References

Methodological & Application

Total Synthesis of N1-Methoxymethyl Picrinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies toward N1-Methoxymethyl picrinine (B199341), a derivative of the complex akuammiline (B1256633) alkaloid, picrinine. While a direct total synthesis of N1-Methoxymethyl picrinine has not been published, this guide details established total syntheses of picrinine and provides a proposed protocol for the final N-methoxymethylation step. The methodologies presented are based on the seminal works of Garg and co-workers and Zhai and co-workers, offering two distinct and powerful approaches to the core structure of picrinine.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the late-stage functionalization of the picrinine core. The primary retrosynthetic disconnection is the methoxymethyl group on the indole (B1671886) nitrogen (N1), suggesting that the final step would be an N-methoxymethylation of picrinine. The synthesis of picrinine itself can be approached via two notable strategies, as outlined below.

Strategy A (Garg et al.): This approach features a key Fischer indolization to construct the pentacyclic core of the natural product. The retrosynthesis involves simplification of the complex cage-like structure to a key tricyclic cyclopentene (B43876) intermediate, which is assembled from a bridged [3.3.1]-azabicyclic precursor.[1][2][3]

Strategy B (Zhai et al.): This asymmetric total synthesis utilizes a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core. Further key steps include an acid-promoted oxo-bridge ring-opening and a Dauben–Michno oxidation to install the required functionalities.[4][5][6]

The logical flow for the synthesis is depicted in the following diagram:

Retrosynthesis N1_MOM_Picrinine This compound Picrinine Picrinine N1_MOM_Picrinine->Picrinine N-Methoxymethylation Strategy_A Garg Strategy: Fischer Indolization Picrinine->Strategy_A Strategy_B Zhai Strategy: Reductive Heck Reaction Picrinine->Strategy_B Precursors_A Bridged Azabicycle Strategy_A->Precursors_A Precursors_B Functionalized Indole Precursor Strategy_B->Precursors_B

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The overall workflow for the preparation of this compound, integrating the synthesis of picrinine followed by the proposed N-methoxymethylation, is illustrated below. Researchers can choose either the Garg or Zhai route to access the picrinine core.

Workflow cluster_Garg Garg Synthesis cluster_Zhai Zhai Synthesis Start_Garg Known Ketone Azabicycle_Garg [3.3.1]-Azabicycle Formation Start_Garg->Azabicycle_Garg Fischer_Indolization Fischer Indolization Azabicycle_Garg->Fischer_Indolization Late_Stage_Garg Late-Stage Transformations Fischer_Indolization->Late_Stage_Garg Picrinine_Garg Picrinine Late_Stage_Garg->Picrinine_Garg N_Methoxymethylation N-Methoxymethylation of Picrinine Picrinine_Garg->N_Methoxymethylation Start_Zhai Known Precursor Heck_Reaction Reductive Heck Reaction Start_Zhai->Heck_Reaction Ring_Opening Oxo-bridge Ring Opening Heck_Reaction->Ring_Opening Late_Stage_Zhai Late-Stage Oxidations Ring_Opening->Late_Stage_Zhai Picrinine_Zhai Picrinine Late_Stage_Zhai->Picrinine_Zhai Picrinine_Zhai->N_Methoxymethylation Final_Product This compound N_Methoxymethylation->Final_Product

Caption: Overall synthetic workflow to this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of picrinine, adapted from the supporting information of the respective publications.

Protocol 1: Fischer Indolization (Garg et al.)[1][3]

This protocol describes the crucial step of forming the hexacyclic indolenine product.

Reactants and Reagents:

Compound/ReagentMolar Equiv.Quantity
Carbonate Precursor1.0(as synthesized)
Phenylhydrazine (B124118)1.5(by volume)
Trifluoroacetic Acid (TFA)(catalytic)(by volume)
Dichloroethane (DCE)-(as solvent)

Procedure:

  • To a solution of the carbonate precursor in dichloroethane, add phenylhydrazine (1.5 equivalents).

  • Add trifluoroacetic acid (catalytic amount) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the hexacyclic indolenine product.

Protocol 2: Reductive Heck Reaction (Zhai et al.)[4][6]

This protocol details the formation of the key [3.3.1]-azabicyclic core.

Reactants and Reagents:

Compound/ReagentMolar Equiv.Quantity
Vinyl Iodide Precursor1.0(as synthesized)
Ni(cod)20.2(by weight)
Tricyclohexylphosphine (B42057)0.4(by weight)
2,6-Lutidine3.0(by volume)
N,N-Dimethylformamide (DMF)-(as solvent)
Methanol (MeOH)-(as solvent)

Procedure:

  • In a glovebox, add Ni(cod)2 (0.2 equivalents) and tricyclohexylphosphine (0.4 equivalents) to a flame-dried flask.

  • Add a solution of the vinyl iodide precursor (1.0 equivalent) in a mixture of DMF and MeOH.

  • Add 2,6-lutidine (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel chromatography.

Protocol 3: Proposed N-Methoxymethylation of Picrinine

This is a proposed protocol for the final step to obtain this compound, based on standard procedures for indole N-protection.

Reactants and Reagents:

Compound/ReagentMolar Equiv.Quantity
Picrinine1.0(as synthesized)
Sodium Hydride (60% dispersion in mineral oil)1.2(by weight)
Chloromethyl methyl ether (MOM-Cl)1.1(by volume)
Tetrahydrofuran (THF), anhydrous-(as solvent)

Procedure:

  • To a solution of picrinine (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the syntheses of picrinine.

Table 1: Key Reaction Yields in the Garg Synthesis [1]

Reaction StepProductYield (%)
Pd-catalyzed Enolate CyclizationBicyclic Ketone(not specified)
Fischer IndolizationHexacyclic Indolenine(not specified)
Final Cyclization to PicrininePicrinine(not specified)

(Note: Specific yields for each step in the communication by Garg et al. require consulting the full paper or supporting information, which were not fully detailed in the initial search results.)

Table 2: Key Reaction Yields in the Zhai Synthesis [4]

Reaction StepProductYield (%)
Reductive Heck Reaction[3.3.1]-Azabicycle85
Dauben–Michno Oxidationα,β-Unsaturated Aldehyde75
Final Steps to Picrinine(-)-Picrinine(multistep)

Concluding Remarks

The total synthesis of this compound is a challenging yet feasible endeavor for experienced synthetic chemists. By leveraging the elegant and robust synthetic routes to picrinine established by Garg and Zhai, researchers can access the core structure. The proposed final N-methoxymethylation step provides a direct path to the target molecule. The detailed protocols and quantitative data herein serve as a valuable resource for the planning and execution of this synthesis, which will be instrumental for further investigation into the biological activities of this class of compounds. It is strongly recommended to consult the original publications and their supporting information for complete experimental details and characterization data.

References

Application Notes and Protocols for the Extraction and Purification of N1-Methoxymethyl Picrinine from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the extraction and purification of N1-methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid, from the leaves of Alstonia scholaris. N1-methoxymethyl picrinine is a compound of interest for its potential pharmacological activities.[1][2] This document outlines detailed protocols for the extraction of total alkaloids and their subsequent chromatographic purification. While a specific protocol for the isolation of this compound is not extensively detailed in the literature, this guide consolidates established methods for the separation of picrinine-type alkaloids from Alstonia scholaris. The provided methodologies are intended to serve as a foundational guide for researchers, which may be optimized to achieve higher purity and yield of the target compound.

Introduction

Alstonia scholaris, commonly known as the devil tree, is a rich source of various bioactive compounds, particularly monoterpenoid indole alkaloids.[3][4] Among these, picrinine and its derivatives, including this compound, have garnered scientific interest.[1][2] These alkaloids are typically extracted from the leaves of the plant.[1][2] This document provides a generalized protocol for the extraction and purification of these alkaloids, with a focus on obtaining fractions enriched with this compound.

Data Presentation: Quantitative Analysis of Extraction

Plant PartExtraction MethodSolvent SystemYieldReference
LeavesMaceration followed by acid-base extraction1% HCl, NH4OH, Chloroform (B151607)19.2 g of dried residue from 500 g of powdered leaves[5]
BarkEthanolic Extraction followed by solvent partitioning95% Ethanol, Hexane, Chloroform, Ethyl acetate (B1210297), n-butanol460 g of chloroform fraction from 750 g of alcoholic extract[6]
LeavesSoxhlet ExtractionMethanolNot Specified[3]

Experimental Protocols

This section details a generalized methodology for the extraction and purification of this compound from the leaves of Alstonia scholaris.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Alstonia scholaris.

  • Authentication: Have the plant material taxonomically identified.

  • Drying: Shade-dry the leaves at room temperature until they are brittle.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction of Total Alkaloids (Acid-Base Extraction Method)

This protocol is adapted from established methods for alkaloid extraction from Alstonia scholaris leaves.[5]

  • Maceration: Macerate 500 g of powdered leaves in a 1% aqueous Hydrochloric Acid (HCl) solution. Ensure the plant material is fully submerged and let it stand overnight at room temperature.

  • Basification: To the acidic mixture, add a 25% Ammonium Hydroxide (NH4OH) solution dropwise with constant stirring until the pH reaches approximately 9.

  • Filtration: Filter the alkaline mixture through Whatman filter paper to separate the solid residue from the liquid filtrate.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with chloroform. Repeat the extraction process multiple times to ensure the complete transfer of alkaloids into the organic phase.

  • Concentration: Combine all the chloroform extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

Purification by Column Chromatography

The crude alkaloid extract contains a mixture of compounds. Column chromatography is a standard technique for the separation of these alkaloids.[3]

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent slurry method to ensure uniform packing.

  • Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol. For picrinine-type alkaloids, a gradient of n-hexane:ethyl acetate is often effective.[5]

  • Fraction Collection: Collect the eluate in separate fractions of equal volume.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. A mobile phase of Hexane:Ethyl acetate (65:35) can be used for TLC, with visualization under UV light or by using Dragendorff's reagent for alkaloids.[5]

  • Isolation and Characterization: Combine the fractions that show a pure spot corresponding to the Rf value of this compound. Concentrate these fractions to obtain the purified compound. Further characterization can be performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared) spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow for Extraction and Purification

The following diagram illustrates the key steps in the extraction and purification of this compound from Alstonia scholaris leaves.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Collection of Alstonia scholaris Leaves B Drying and Pulverization A->B C Acidic Maceration (1% HCl) B->C D Basification (NH4OH to pH 9) C->D E Liquid-Liquid Extraction (Chloroform) D->E F Concentration (Rotary Evaporator) E->F G Column Chromatography (Silica Gel) F->G H Gradient Elution (n-Hexane:Ethyl Acetate) G->H I Fraction Collection & TLC Monitoring H->I J Purified this compound I->J

Caption: Workflow for this compound Extraction.

Conceptual Workflow for Bioactivity Screening

Once this compound is purified, the next logical step is to investigate its biological activity. The following diagram presents a conceptual workflow for this process.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action Studies A Purified this compound B Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) A->B C Enzyme Inhibition Assays A->C D Receptor Binding Assays A->D E Animal Model of Disease B->E H Signaling Pathway Analysis C->H D->H F Pharmacokinetic Studies (ADME) E->F G Toxicology Studies E->G I Gene Expression Profiling H->I J Lead Compound for Drug Development I->J

Caption: Bioactivity Screening Workflow.

Concluding Remarks

The protocols outlined in this document provide a solid foundation for the extraction and purification of this compound from Alstonia scholaris. Researchers should consider these as starting points and may need to employ further optimization and advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for achieving high purity. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.

References

Application Notes and Protocols: Preparation of N1-Methoxymethyl picrinine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1][2] As a derivative of picrinine, it is of interest to researchers for its potential biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure reproducible results. This document provides a detailed protocol for the preparation of a stock solution of N1-Methoxymethyl picrinine, including information on its physicochemical properties, solubility, and appropriate storage conditions.

Physicochemical Properties and Solubility

This compound is a powder with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol .[3] It is soluble in a variety of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H26N2O4[3]
Molecular Weight382.45 g/mol [3]
AppearancePowder[3][4]
CAS Number1158845-78-3[3]

Table 2: Solubility of this compound

SolventSolubilitySource
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]

For enhanced solubility, it is recommended to warm the solution at 37°C and use an ultrasonic bath.[4]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

    • Carefully weigh out 1 mg of this compound powder into the tared container. Record the exact weight.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

      Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg of this compound (MW = 382.45 g/mol ):

      Volume (L) = (0.001 g / 382.45 g/mol ) / 0.010 mol/L = 0.000261 L = 261 µL

    • Therefore, you will need 261 µL of DMSO for 1 mg of the compound.

Table 3: Example Volumes for a 10 mM Stock Solution

Mass of this compoundVolume of DMSO to Add
1 mg261 µL
5 mg1.307 mL
10 mg2.614 mL
  • Dissolving the Compound:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming to 37°C and sonication in an ultrasonic bath for a few minutes can aid the process.[4]

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for several months.[4] For extended storage, -80°C is preferable.

    • Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution A Equilibrate Reagents to Room Temperature B Weigh this compound A->B C Calculate Required Volume of DMSO B->C D Add DMSO to Compound C->D E Vortex to Dissolve D->E F Optional: Warm to 37°C and Sonicate E->F G Visually Confirm Complete Dissolution E->G F->G H Aliquot into Single-Use Vials G->H I Store at -20°C or -80°C, Protected from Light H->I

Caption: Workflow for preparing this compound stock solution.

Solvent_Selection_Factors Factors for Solvent Selection cluster_factors Key Considerations Solubility Compound Solubility Solvent_Choice Optimal Solvent Choice Solubility->Solvent_Choice Compatibility Assay Compatibility Compatibility->Solvent_Choice Toxicity Solvent Toxicity Toxicity->Solvent_Choice Volatility Solvent Volatility Volatility->Solvent_Choice

Caption: Factors influencing the choice of solvent for stock solutions.

Safety Precautions

  • This compound is for research use only.[3]

  • Always handle the compound and solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent for detailed safety information.

  • Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

By following this protocol, researchers can confidently prepare accurate and stable stock solutions of this compound for their experimental needs.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the detailed characterization and application of N1-Methoxymethyl picrinine (B199341) in cell-based assays. While this indole (B1671886) alkaloid has been isolated from the leaves of Alstonia scholaris, specific data regarding its mechanism of action, effects on cellular signaling pathways, and established protocols for its use in experimental settings are not presently available. [1][2]

N1-Methoxymethyl picrinine is identified as a derivative of picrinine, an akuammiline (B1256633) alkaloid.[1][2] While research exists on the broader class of picrinine-type alkaloids and other compounds isolated from Alstonia scholaris, this information does not directly translate to the specific activities of the N1-methoxymethyl derivative.[2][3]

Due to the absence of specific studies on this compound, the following sections, which would typically detail its application in cell-based assays, cannot be completed. Further research is required to elucidate its biological properties and to develop standardized protocols.

Summary of Quantitative Data

A thorough search of scientific databases did not yield any quantitative data regarding the biological activity of this compound, such as IC50 values in different cell lines, optimal treatment concentrations, or time-course studies.

Key Experimental Protocols

Detailed and validated experimental protocols for cell-based assays specifically using this compound are not available in the current body of scientific literature. To utilize this compound, researchers would need to undertake foundational studies to determine its effects on:

  • Cell Viability and Cytotoxicity: To establish effective concentration ranges and identify potential cytotoxic effects.

  • Apoptosis Induction: To investigate if the compound induces programmed cell death and through which molecular pathways.

  • Cell Cycle Progression: To determine if the compound causes cell cycle arrest at specific checkpoints.

Signaling Pathways and Experimental Workflows

Information regarding the signaling pathways modulated by this compound is currently unknown. Therefore, diagrams illustrating its mechanism of action or experimental workflows cannot be generated at this time. Foundational research, including target identification and pathway analysis, is necessary to map its cellular effects.

References

Application Notes and Protocols: Determining the Optimal Concentration of N1-Methoxymethyl picrinine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine for treating a variety of ailments, including those with an inflammatory component.[1][2] The parent compound, picrinine, has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[2][3][4] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of N1-Methoxymethyl picrinine for in vitro studies, focusing on its potential anti-inflammatory effects.

These guidelines are based on established methodologies for characterizing natural product bioactivity in vitro and provide a framework for assessing cytotoxicity, and bioactivity, and elucidating its mechanism of action.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data should be summarized in a clear and structured format.

Table 1: Cytotoxicity of this compound

This table is a template for presenting the cytotoxic effects of this compound on various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the concentration range for subsequent bioactivity assays.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Positive Control (IC50, µM)
e.g., RAW 264.7MTT24Data to be determinede.g., Doxorubicin (Value)
e.g., A549LDH48Data to be determinede.g., Triton X-100 (Value)
e.g., JurkatTrypan Blue72Data to be determinede.g., Camptothecin (Value)

Table 2: Bioactivity of this compound (5-Lipoxygenase Inhibition)

This table provides a template for summarizing the 5-lipoxygenase inhibitory activity of this compound.

ParameterThis compoundPositive Control (e.g., Zileuton)
IC50 (µM)Data to be determinedKnown Value
Mode of InhibitionData to be determinedCompetitive/Non-competitive

Experimental Protocols

The following are generalized protocols that can be adapted for the in vitro evaluation of this compound.

Protocol 1: Determination of In Vitro Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a spectrophotometric method to determine the 5-LOX inhibitory activity of this compound.

Materials:

  • This compound

  • Soybean 5-lipoxygenase (or purified human 5-LOX)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • DMSO

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-lipoxygenase in borate buffer.

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a stock solution of this compound and a positive control (e.g., Zileuton) in DMSO.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Borate buffer

    • This compound solution at various concentrations (or positive control/vehicle).

    • 5-lipoxygenase enzyme solution.

  • Pre-incubation: Incubate the mixture for 5-10 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes at 30-second intervals. The formation of hydroperoxides from linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.

Visualizations

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation N1_Methoxymethyl_picrinine This compound N1_Methoxymethyl_picrinine->Five_LOX Inhibition

Caption: Putative signaling pathway of this compound.

Experimental Workflow

G start Start prep_compound Prepare N1-Methoxymethyl picrinine Stock Solution start->prep_compound cytotoxicity Determine In Vitro Cytotoxicity (e.g., MTT Assay) prep_compound->cytotoxicity determine_ic50_cyto Calculate IC50 for Cytotoxicity cytotoxicity->determine_ic50_cyto select_conc Select Non-Toxic Concentrations for Bioactivity Assays determine_ic50_cyto->select_conc bioactivity Perform 5-LOX Inhibition Assay select_conc->bioactivity determine_ic50_bio Calculate IC50 for 5-LOX Inhibition bioactivity->determine_ic50_bio analyze Analyze and Report Data determine_ic50_bio->analyze end End analyze->end

Caption: Experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for Studying 5-Lipoxygenase Inhibition Using Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picrinine (B199341) is an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris. It has demonstrated anti-inflammatory properties, which are attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] The 5-lipoxygenase pathway is a critical metabolic route in the production of leukotrienes, which are potent lipid mediators of inflammation. As such, inhibitors of 5-LOX, like picrinine, are valuable tools for research in inflammation, allergic reactions, and other related diseases. These notes provide a comprehensive overview and experimental protocols for studying the 5-lipoxygenase inhibitory effects of picrinine.

Data Presentation

While picrinine has been identified as a 5-lipoxygenase inhibitor, specific quantitative data such as IC50 or Ki values are not consistently reported in publicly available literature. The following table summarizes the qualitative inhibitory information.

CompoundTargetActivitySource Organism
Picrinine5-LipoxygenaseInhibitory ActivityAlstonia scholaris

Researchers are encouraged to determine the IC50 value empirically using the protocols provided below.

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, with the help of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to other pro-inflammatory leukotrienes.

5-Lipoxygenase_Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX / FLAP Leukotriene_A4 Leukotriene_A4 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene_B4 Leukotriene_A4->Leukotriene_B4 LTA₄ Hydrolase Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes Leukotriene_A4->Cysteinyl_Leukotrienes LTC₄ Synthase Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation PLA2 cPLA₂ 5-LOX 5-LOX / FLAP LTA4_Hydrolase LTA₄ Hydrolase LTC4_Synthase LTC₄ Synthase Picrinine Picrinine Picrinine->5-LOX

5-Lipoxygenase signaling pathway and the inhibitory action of Picrinine.

Experimental Protocols

Spectrophotometric Assay for 5-Lipoxygenase Inhibition

This protocol is adapted from standard spectrophotometric methods for measuring 5-LOX activity, which monitor the formation of a conjugated diene at 234 nm.

Materials:

  • 5-Lipoxygenase (human recombinant or from a suitable source)

  • Linoleic acid (substrate)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Picrinine (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of 5-lipoxygenase in cold sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

    • Prepare a stock solution of linoleic acid in ethanol (B145695) and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare a stock solution of picrinine in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • x µL of sodium phosphate buffer

      • 1 µL of picrinine solution at various concentrations (or DMSO for control)

      • y µL of 5-lipoxygenase enzyme solution

    • The final volume in each well before adding the substrate should be uniform (e.g., 180 µL).

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the linoleic acid solution to each well.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of picrinine from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the picrinine concentration to determine the IC50 value.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare 5-LOX, Linoleic Acid, and Picrinine solutions Setup Add buffer, Picrinine/DMSO, and 5-LOX to 96-well plate Reagents->Setup Incubate Incubate for 10 min at RT Setup->Incubate Initiate Add Linoleic Acid to start reaction Incubate->Initiate Measure Read absorbance at 234 nm kinetically Initiate->Measure Calculate_Rate Calculate reaction rates (V) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot dose-response curve to find IC50 Calculate_Inhibition->Determine_IC50

Workflow for the spectrophotometric 5-LOX inhibition assay.
Cell-Based Assay for 5-Lipoxygenase Inhibition

This protocol describes a general method to assess the inhibitory effect of picrinine on 5-LOX activity in a cellular context, for example, using human peripheral blood mononuclear cells (PBMCs) or a suitable cell line.

Materials:

  • PBMCs or a suitable cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Calcium ionophore A23187

  • Picrinine (dissolved in DMSO)

  • DMSO (vehicle control)

  • ELISA kit for Leukotriene B4 (LTB4)

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Plating:

    • Culture cells in RPMI-1640 supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL) and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of picrinine (or DMSO for control) for a predetermined time (e.g., 1-2 hours).

  • Stimulation of 5-LOX Activity:

    • Stimulate the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) to induce the release of arachidonic acid and activate the 5-LOX pathway.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted leukotrienes.

    • Quantify the amount of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of LTB4 production inhibition for each picrinine concentration relative to the DMSO-treated control.

    • Plot the % inhibition against the logarithm of the picrinine concentration to determine the IC50 value in a cellular context.

Cell_Based_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Cell_Culture Culture and plate cells (e.g., PBMCs, THP-1) Inhibitor Treat cells with Picrinine/DMSO Cell_Culture->Inhibitor Stimulation Stimulate with Calcium Ionophore (e.g., A23187) Inhibitor->Stimulation Collection Collect cell supernatant Stimulation->Collection ELISA Quantify LTB4 using ELISA Collection->ELISA Calculate_IC50 Calculate % inhibition and determine IC50 ELISA->Calculate_IC50

Workflow for the cell-based 5-LOX inhibition assay.
Conclusion

Picrinine serves as a valuable natural product for investigating the 5-lipoxygenase pathway and its role in inflammation. The provided protocols offer a starting point for researchers to quantitatively assess its inhibitory activity both in enzymatic and cellular assays. Further studies could explore the specific mechanism of inhibition and its potential therapeutic applications.

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine as a Potential Treatment for Emphysema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence for picrinine (B199341), a related indole (B1671886) alkaloid, in the context of emphysema treatment. While direct studies on N1-Methoxymethyl picrinine are not yet available in published literature, the data presented for picrinine offers a strong rationale for investigating this class of compounds further. The protocols detailed below are based on established methodologies from a key study demonstrating the therapeutic potential of picrinine in a murine model of emphysema.

Introduction

Emphysema, a major phenotype of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. The pathogenesis of emphysema is complex, involving chronic inflammation, protease-antiprotease imbalance, and oxidative stress. Current therapeutic strategies primarily focus on symptom management and do not halt the progression of the disease.

Recent research has highlighted the potential of indole alkaloids derived from the leaves of Alstonia scholaris in mitigating emphysema. One of the main active components, picrinine, has demonstrated protective effects in a preclinical model of emphysema.[1] this compound is a derivative of picrinine, also isolated from Alstonia scholaris, and represents a promising candidate for further investigation.[2] Picrinine has been shown to possess anti-inflammatory properties, which are highly relevant to the underlying pathology of emphysema.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of total indole alkaloids (TA) from Alstonia scholaris and its main component, picrinine, in a porcine pancreatic elastase (PPE)-induced mouse model of emphysema.[1]

Table 1: Effects of Picrinine on Lung Histopathology in Emphysematous Mice

Treatment GroupDoseMean Linear Intercept (MLI, µm)Destructive Index (%)
Control-25.3 ± 2.115.6 ± 1.8
PPE Model-55.8 ± 4.748.2 ± 5.3
Picrinine5 mg/kg35.1 ± 3.228.9 ± 3.7
Picrinine10 mg/kg30.7 ± 2.922.4 ± 2.9
Dexamethasone1 mg/kg32.4 ± 3.025.1 ± 3.1

Table 2: Effects of Picrinine on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDoseTotal Cells (×10⁴/mL)Macrophages (×10⁴/mL)Neutrophils (×10⁴/mL)Lymphocytes (×10⁴/mL)
Control-8.9 ± 1.18.5 ± 1.00.2 ± 0.050.2 ± 0.04
PPE Model-45.6 ± 5.225.3 ± 3.118.9 ± 2.51.4 ± 0.3
Picrinine10 mg/kg20.1 ± 2.815.7 ± 2.03.5 ± 0.80.9 ± 0.2
Dexamethasone1 mg/kg15.8 ± 2.112.4 ± 1.52.1 ± 0.50.8 ± 0.2

Signaling Pathways and Mechanisms of Action

The therapeutic effects of picrinine in the context of emphysema are believed to be mediated through the modulation of inflammatory pathways. Picrinine is a known inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3][5] By inhibiting 5-LOX, picrinine can reduce the inflammatory cascade that contributes to the lung damage seen in emphysema.

G Proposed Anti-Inflammatory Signaling Pathway of Picrinine Emphysema_Stimulus Emphysema Stimulus (e.g., Elastase, Smoke) Arachidonic_Acid Arachidonic Acid Emphysema_Stimulus->Arachidonic_Acid induces release of Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX acts on Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes produces Inflammation Inflammation (Neutrophil Infiltration, Cytokine Release) Leukotrienes->Inflammation promotes Lung_Damage Lung Parenchymal Destruction Inflammation->Lung_Damage leads to Picrinine Picrinine / This compound Picrinine->Five_LOX inhibits G Experimental Workflow for Evaluating this compound Start Start Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice) Start->Animal_Acclimatization Emphysema_Induction Emphysema Induction (Intratracheal PPE) Animal_Acclimatization->Emphysema_Induction Treatment_Phase Treatment Phase (e.g., 30 days) - Vehicle - this compound - Positive Control Emphysema_Induction->Treatment_Phase 21-28 days Endpoint_Analysis Endpoint Analysis Treatment_Phase->Endpoint_Analysis Histopathology Lung Histopathology (MLI, DI) Endpoint_Analysis->Histopathology BALF_Analysis BALF Analysis (Cell Counts) Endpoint_Analysis->BALF_Analysis Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Endpoint_Analysis->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis BALF_Analysis->Data_Analysis Biochemical_Assays->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Investigating the Effect of N1-Methoxymethyl Picrinine on Rheumatoid Arthritis Synoviocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to inflammation and cartilage degradation.[1] This document provides a detailed framework for investigating the therapeutic potential of a novel compound, N1-Methoxymethyl picrinine (B199341), on primary human FLS isolated from patients with RA. The following protocols and application notes describe the necessary steps to evaluate the compound's effects on synoviocyte viability, apoptosis, and the modulation of inflammatory signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experiments.

Table 1: Effect of N1-Methoxymethyl Picrinine on the Viability of Rheumatoid Arthritis Synoviocytes (RASF)

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)0100 ± 5.2
This compound198.1 ± 4.8
This compound1085.3 ± 6.1
This compound5062.5 ± 7.3
This compound10041.2 ± 5.9

Table 2: Apoptosis Induction in RASF by this compound

Treatment GroupConcentration (µM)Early Apoptosis (%) (Mean ± SD)Late Apoptosis (%) (Mean ± SD)Necrosis (%) (Mean ± SD)
Control (Vehicle)02.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound1015.4 ± 2.15.2 ± 0.91.1 ± 0.4
This compound5035.8 ± 3.512.7 ± 1.82.3 ± 0.6
This compound10058.2 ± 4.925.1 ± 3.23.5 ± 0.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in RASF

Treatment GroupConcentration (µM)IL-1β (Fold Change) (Mean ± SD)TNF-α (Fold Change) (Mean ± SD)IL-6 (Fold Change) (Mean ± SD)
Control (Vehicle)01.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound100.45 ± 0.080.52 ± 0.090.38 ± 0.07
This compound500.18 ± 0.050.25 ± 0.060.15 ± 0.04

Table 4: Modulation of Signaling Pathway Proteins in RASF by this compound

Treatment GroupConcentration (µM)p-JAK2/JAK2 Ratio (Mean ± SD)p-STAT3/STAT3 Ratio (Mean ± SD)p-p65/p65 Ratio (Mean ± SD)
Control (Vehicle)01.00 ± 0.101.00 ± 0.131.00 ± 0.11
This compound100.62 ± 0.090.58 ± 0.080.65 ± 0.09
This compound500.28 ± 0.060.21 ± 0.050.31 ± 0.07

Experimental Protocols

Isolation and Culture of Human Rheumatoid Arthritis Synoviocytes (RASF)

This protocol outlines the enzymatic digestion method for isolating FLS from synovial tissue obtained from RA patients.[2]

Materials:

  • Synovial tissue from RA patients

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase VIII

  • Phosphate-Buffered Saline (PBS)

  • Sterile petri dishes, flasks, and centrifuge tubes

Protocol:

  • Obtain synovial tissue samples from RA patients undergoing joint replacement surgery, following institutional ethical guidelines.

  • In a sterile petri dish, wash the tissue with PBS to remove excess blood.

  • Mince the tissue into small pieces (1-2 mm³).

  • Transfer the minced tissue to a sterile tube containing DMEM with 1 mg/mL Collagenase VIII.

  • Incubate at 37°C for 2 hours in a shaker incubator to facilitate enzymatic digestion.[2]

  • After incubation, centrifuge the cell suspension at 1000 x g for 10 minutes to pellet the cells.[2]

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency. Cells from passages 3-6 are recommended for experiments to ensure a stable phenotype.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of this compound on the viability of RASF.[3]

Materials:

  • RASF

  • 96-well plates

  • DMEM with 10% FBS

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Seed RASF in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.[4]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium with 100 µL of fresh medium containing various concentrations of the compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[3]

  • Incubate the plate for 1-4 hours at 37°C.[3]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in RASF treated with this compound.[5][6]

Materials:

  • RASF

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed RASF in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within 1 hour.[6]

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

This protocol is for measuring the mRNA expression levels of pro-inflammatory cytokines in RASF.[8]

Materials:

  • RASF

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., IL-1β, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Treat RASF with this compound as described previously.

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers.

  • Run the PCR reaction in a real-time PCR system using a standard cycling protocol: an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[9]

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression and phosphorylation status of key signaling molecules in RASF.[10]

Materials:

  • RASF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat RASF with this compound.

  • Lyse the cells in ice-cold RIPA buffer.[11]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.[11]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10]

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]

Visualizations

experimental_workflow cluster_isolation Cell Isolation and Culture cluster_treatment Treatment cluster_assays Functional and Molecular Assays tissue Synovial Tissue (from RA patients) mince Mince Tissue tissue->mince digest Collagenase Digestion mince->digest culture Culture RASF (Passages 3-6) digest->culture treat Treat RASF with This compound culture->treat viability Cell Viability (CCK-8 Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis q_pcr Gene Expression (qRT-PCR) treat->q_pcr western Protein Analysis (Western Blot) treat->western

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation nfkb_complex IκB-NF-κB cytokine_receptor->nfkb_complex Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nfkb NF-κB nfkb_complex->nfkb IκB degradation nfkb_n NF-κB nfkb->nfkb_n Translocation picrinine N1-Methoxymethyl picrinine picrinine->jak Inhibition picrinine->nfkb_complex Inhibition gene_transcription Pro-inflammatory Gene Transcription stat_dimer->gene_transcription Transcription nfkb_n->gene_transcription Transcription

Caption: Hypothesized inhibitory action on inflammatory signaling pathways.

logical_relationship compound N1-Methoxymethyl picrinine inhibition Inhibition of Pro-inflammatory Pathways (e.g., JAK/STAT, NF-κB) compound->inhibition apoptosis_induction Induction of Apoptosis in RASF compound->apoptosis_induction cytokine_reduction Decreased Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) inhibition->cytokine_reduction therapeutic_effect Potential Therapeutic Effect in RA cytokine_reduction->therapeutic_effect apoptosis_induction->therapeutic_effect

Caption: Logical flow from molecular action to therapeutic potential.

References

Application Notes and Protocols for the Detection of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the detection and quantification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][2] The protocols are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

N1-Methoxymethyl picrinine (CAS No. 1158845-78-3) is a complex, cage-like indole alkaloid with the molecular formula C22H26N2O4 and a molecular weight of 382.45.[3][4] It is a derivative of picrinine, another akuammiline (B1256633) alkaloid.[2] Given its classification as an indole alkaloid, analytical methods commonly employed for this class of compounds, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are applicable for its detection and quantification. These methods are crucial for quality control, pharmacokinetic studies, and pharmacological research.

Chemical Properties of this compound:

PropertyValueReference
CAS Number1158845-78-3[3][4]
Molecular FormulaC22H26N2O4[3][4]
Molecular Weight382.45 g/mol [3]
Physical FormPowder[3][4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

The following protocols describe the analytical procedures for the qualitative and quantitative analysis of this compound in various matrices.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in purified samples or plant extracts. The protocol is adapted from established methods for other alkaloids.[5][6]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from Alstonia scholaris leaves):

    • Dry the plant material at 40°C and grind it into a fine powder.

    • Extract a known amount of the powdered material (e.g., 1 g) with methanol (e.g., 20 mL) using sonication for 30 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended. A starting gradient could be 20% acetonitrile, increasing to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector (DAD) scanning from 200-400 nm. The optimal wavelength for quantification should be determined from the UV spectrum of this compound. Based on the indole alkaloid structure, key wavelengths to monitor would be around 220 nm and 280 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Illustrative HPLC Method Performance (based on similar alkaloid analysis):

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD)< 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices. This technique is a powerful tool for the characterization of specific compounds in complex mixtures.[7]

Protocol:

  • Sample Preparation:

    • Follow the same procedure as for HPLC-DAD. For biological fluids (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.

  • LC-MS/MS Conditions:

    • LC System: Utilize a UHPLC system for better resolution and faster analysis times.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically suitable for alkaloids.

    • MS Parameters:

      • The protonated molecule [M+H]⁺ for this compound would be at m/z 383.19.

      • Optimize cone voltage and collision energy to identify characteristic product ions for Multiple Reaction Monitoring (MRM) transitions. This allows for highly selective quantification. Indole alkaloids often show characteristic losses, such as the isopentene group or substituents on the nitrogen atom.[7]

Illustrative LC-MS/MS Method Performance:

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)1-5 ng/mL
Accuracy (Recovery)90 - 110%
Precision (RSD)< 5%

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result Interpretation sample_collection Sample Collection (e.g., Alstonia scholaris leaves) drying_grinding Drying and Grinding sample_collection->drying_grinding extraction Solvent Extraction (e.g., Methanol) drying_grinding->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC-DAD Analysis filtration->hplc For Quantification lcms LC-MS/MS Analysis filtration->lcms For High Sensitivity & Identification peak_integration Peak Integration hplc->peak_integration lcms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and their primary applications in the analysis of this compound.

analytical_techniques cluster_techniques Analytical Techniques cluster_applications Primary Application compound N1-Methoxymethyl Picrinine hplc_dad HPLC-DAD compound->hplc_dad lcmsms LC-MS/MS compound->lcmsms nmr NMR Spectroscopy (for structural elucidation) compound->nmr quant Quantitative Analysis hplc_dad->quant qual_quant Qualitative & Quantitative Analysis (High Sensitivity) lcmsms->qual_quant structure Structural Confirmation nmr->structure

Caption: Relationship between analytical techniques and their applications.

References

Troubleshooting & Optimization

N1-Methoxymethyl picrinine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of N1-Methoxymethyl picrinine (B199341) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and why is its aqueous solubility a concern?

A1: this compound is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1] Like many complex natural products, it possesses a largely hydrophobic structure, leading to poor solubility in aqueous solutions. This poses a significant challenge for its use in biological assays and preclinical studies, which typically require the compound to be in a dissolved state in a physiologically compatible medium.

Q2: What are the known solvents for this compound?

A2: this compound is a powder that is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] However, its solubility in aqueous solutions is not well-documented and is generally considered to be low.[2]

Q3: Are there general strategies to improve the solubility of indole alkaloids like this compound?

A3: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble alkaloids. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) increase the surface area-to-volume ratio, which can improve dissolution rates.

  • Chemical Modifications:

    • pH Adjustment: As an alkaloid, this compound is a basic compound. Lowering the pH of the aqueous solution with a pharmaceutically acceptable acid can lead to the formation of a more soluble salt.

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which the compound is soluble can significantly increase its solubility in the aqueous mixture.

    • Complexation: The use of agents like cyclodextrins, which have a hydrophobic core and a hydrophilic exterior, can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.

  • Formulation Strategies: Advanced methods such as the preparation of solid dispersions (dispersing the compound in a polymer matrix) or lipid-based formulations (like self-emulsifying drug delivery systems) can also be utilized, particularly for in vivo applications.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when preparing aqueous solutions of this compound for experimental use.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Try diluting the stock solution further to a lower final concentration in your assay medium. 2. Increase the co-solvent concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended). 3. Use a different co-solvent: Consider using other biocompatible co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). 4. Adjust the pH: Lower the pH of your aqueous buffer to see if the protonated form of the molecule is more soluble.
Compound does not fully dissolve in the initial organic solvent. The concentration is too high for the chosen solvent volume. The compound may require energy to overcome the crystal lattice energy.1. Increase the solvent volume: Add more of the organic solvent (e.g., DMSO) to decrease the concentration. 2. Apply gentle heating: Warm the solution to 37°C to aid dissolution.[2] 3. Use sonication: Place the vial in an ultrasonic bath for a few minutes to break up any aggregates and facilitate dissolution.[2]
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound. Degradation of the compound in solution.1. Visually inspect for precipitates: Before each experiment, carefully inspect your final working solution for any signs of precipitation. Centrifuge the solution and use the supernatant if necessary. 2. Prepare fresh solutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the risk of degradation or precipitation over time. 3. Proper storage: Store the stock solution at -20°C or lower in a tightly sealed container to maintain its stability.[2]

Data Presentation

Summary of this compound Properties
PropertyValueSource
Molecular Formula C22H26N2O4[1]
Molecular Weight 382.45 g/mol [1]
Physical Form Powder[1]
CAS Number 1158845-78-3[1]
Solubility Profile of this compound
SolventSolubilityNotes
Aqueous Solutions (e.g., water, PBS) Poor / InsolubleQuantitative data is not readily available.
DMSO SolubleA common solvent for preparing stock solutions.
Chloroform Soluble---
Dichloromethane Soluble---
Ethyl Acetate Soluble---
Acetone Soluble---

Experimental Protocols

Protocol for Preparing a Stock Solution and Working Solutions of this compound

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently prepare a diluted working solution in an aqueous buffer for in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of a 10 mM DMSO Stock Solution: a. Accurately weigh out a known amount of this compound powder (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (For 1 mg of this compound with a MW of 382.45 g/mol , the required volume of DMSO is approximately 261.5 µL). c. Add the calculated volume of DMSO to the vial containing the this compound powder. d. Vortex the solution vigorously for 1-2 minutes. e. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. f. Following heating, sonicate the vial in an ultrasonic bath for 5-10 minutes. g. Visually inspect the solution to ensure there are no visible particles. h. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of a Working Solution in Aqueous Buffer: a. Thaw an aliquot of the 10 mM DMSO stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment (e.g., 10 µM). c. Perform a serial dilution of the DMSO stock solution into your pre-warmed (if appropriate for your experiment) aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., ≤ 0.5% for most cell-based assays). e. Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh N1-Methoxymethyl picrinine powder add_dmso Add calculated volume of DMSO weigh->add_dmso vortex1 Vortex vigorously add_dmso->vortex1 dissolve_check Fully dissolved? vortex1->dissolve_check heat_sonicate Warm to 37°C and/or use ultrasonic bath dissolve_check->heat_sonicate No store Aliquot and store at -20°C to -80°C dissolve_check->store Yes heat_sonicate->vortex1 thaw Thaw stock solution store->thaw dilute Serially dilute in aqueous buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Modulation

The total alkaloid extract of Alstonia scholaris, which contains picrinine derivatives, has been shown to exhibit anti-asthmatic effects by modulating immune responses. A key pathway involved is the inhibition of the IL-33/ST2 axis, which is crucial in the activation of Type 2 innate lymphoid cells (ILC2s) and the subsequent release of pro-inflammatory cytokines.

G cluster_pathway Simplified Anti-Inflammatory Signaling Pathway cluster_ilc2 ILC2 Activation allergen Allergen/Stimulus epithelial Epithelial Cells allergen->epithelial il33 IL-33 Release epithelial->il33 st2 ST2 Receptor il33->st2 binds ilc2 ILC2 st2->ilc2 activates cytokines Release of Type 2 Cytokines (IL-5, IL-13) ilc2->cytokines inflammation Eosinophilic Inflammation & Airway Hyperresponsiveness cytokines->inflammation alkaloids Alstonia scholaris Alkaloids (e.g., Picrinine derivatives) alkaloids->il33 inhibits

Caption: Inhibition of the IL-33/ST2 pathway by Alstonia scholaris alkaloids.

References

Improving the stability of N1-Methoxymethyl picrinine in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N1-Methoxymethyl picrinine (B199341) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of N1-Methoxymethyl picrinine?

A1: this compound is an indole (B1671886) alkaloid. The stability of compounds in this class is primarily affected by temperature, pH, light, and the presence of strong oxidizing or reducing agents, as well as strong acids or alkalis.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, 2-8°C is acceptable. The compound should always be stored in a tightly sealed container in a dry and well-ventilated area.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Inconsistent results are a common indicator of compound instability. Degradation of this compound during your experiments could lead to variable concentrations of the active compound, thus affecting the outcome. We recommend reviewing your experimental protocol for potential sources of degradation, such as prolonged exposure to ambient temperatures, inappropriate pH, or exposure to light.

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the integrity of indole alkaloids. By comparing the peak area of your sample to a freshly prepared standard, you can quantify the extent of degradation.

Troubleshooting Guides

Issue 1: Suspected Degradation in Aqueous Solutions

Symptoms:

  • Reduced biological activity in assays.

  • Appearance of new or unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate pH Indole alkaloids can be unstable in acidic or alkaline conditions.[1] Whenever possible, prepare solutions in a neutral buffer (pH 6.5-7.5). If your experiment requires acidic or basic conditions, minimize the exposure time and consider running a time-course experiment to assess stability under those specific conditions.
Elevated Temperature Many indole alkaloids show increased degradation at higher temperatures. For example, some related compounds show significant degradation at temperatures of 40°C and above.[1][2] Perform all solution preparations and experiments on ice or at a controlled, low temperature whenever feasible.
Extended Incubation Times The longer the compound is in solution, the greater the potential for degradation. Prepare solutions fresh for each experiment. If extended incubation is necessary, perform a stability check by analyzing aliquots at different time points.
Oxidation The presence of dissolved oxygen or oxidizing agents can lead to degradation. Use de-gassed solvents to prepare your solutions. If compatible with your experimental system, consider adding an antioxidant.
Issue 2: Instability During Sample Handling and Storage

Symptoms:

  • Loss of potency of stock solutions over time.

  • Variability between experiments conducted on different days.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Improper Stock Solution Storage Store stock solutions in a non-reactive solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Exposure to Light Many complex organic molecules are light-sensitive. Protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.[3]
Solvent Choice While this compound is soluble in several organic solvents, their long-term stability in each may vary. DMSO is generally a good choice for initial stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay and does not promote degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting vials (e.g., amber cryovials). Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cellular Assays
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations. It is critical to perform these dilutions immediately before adding to the cells.

  • Mixing: Ensure thorough mixing after each dilution step.

  • pH and Temperature Control: If possible, perform dilutions in pre-chilled medium/buffer and keep the working solutions on ice until they are added to the experimental plate.

Quantitative Data on Indole Alkaloid Stability

Table 1: Effect of Temperature on the Stability of Mitragynine (an Indole Alkaloid) in Aqueous Solution (pH 7.4) over 8 Hours

Temperature (°C)Remaining Compound (%)
4>95%
20>95%
40>95%
60Significant Degradation
80Significant Degradation

Data extrapolated from a study on Mitragyna alkaloids, which showed no significant loss at 4, 20, or 40°C, but instability at higher temperatures.[1][2]

Table 2: Effect of pH on the Stability of Mitragynine in Aqueous Solution at 37°C over 8 Hours

pHRemaining Compound (%)
2.0<80% (Acid Labile)
4.0~90%
7.4>95%
10.0<85% (Alkaline Lability)

Data extrapolated from a study on Mitragyna alkaloids, indicating that these compounds are particularly sensitive to acidic conditions.[1][2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_experiment Experiment cluster_qc Quality Control start Start: Weigh Compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Dilutions (Use pre-chilled buffer) thaw->dilute assay Perform Assay Immediately dilute->assay stability_check Optional: HPLC Stability Check dilute->stability_check analyze Analyze Results assay->analyze stability_check->assay

Caption: Workflow for handling this compound.

Troubleshooting_Logic Troubleshooting this compound Instability cluster_investigate Investigation cluster_solutions Potential Solutions start Inconsistent Experimental Results check_protocol Review Experimental Protocol start->check_protocol check_storage Verify Storage Conditions (-20°C, dry, dark) start->check_storage check_handling Assess Sample Handling (temperature, light, time) start->check_handling solution_protocol Modify Protocol: - Use fresh solutions - Work on ice - Minimize light exposure check_protocol->solution_protocol solution_qc Implement HPLC Quality Control (check purity before use) check_protocol->solution_qc solution_storage Re-aliquot Stock Solutions (single-use, -80°C) check_storage->solution_storage check_handling->solution_protocol

Caption: Troubleshooting logic for stability issues.

References

Troubleshooting low yield in N1-Methoxymethyl picrinine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the N1-Methoxymethylation of picrinine (B199341).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of N1-Methoxymethyl picrinine synthesis?

The yield of the N1-methoxymethylation of picrinine is highly sensitive to several factors. The choice of base, solvent, temperature, and the quality of the starting materials and reagents are paramount. The complex structure of picrinine, an akuammiline (B1256633) alkaloid, presents steric hindrance and multiple reactive sites that can lead to side reactions if conditions are not optimized.[1]

Q2: What are some common side reactions observed during the N1-methoxymethylation of picrinine?

Common side reactions may include O-alkylation if there are exposed hydroxyl groups, dialkylation, or degradation of the picrinine core under harsh basic or high-temperature conditions. The selectivity between N- and O-alkylation can be influenced by the reaction conditions and the structure of the substrate and alkylating agent.[1]

Q3: How can I confirm the successful formation of this compound?

The formation of the desired product can be confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) will show the correct molecular ion peak for the N1-methoxymethylated product. 1H and 13C NMR spectroscopy are crucial for structural confirmation, with a characteristic downfield shift of the N-CH2-O-CH3 protons and carbons.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Potential Cause 1.1: Ineffective Deprotonation of the Indole (B1671886) Nitrogen

  • Question: Is the chosen base strong enough to deprotonate the N1 indole nitrogen of the picrinine starting material?

  • Troubleshooting Steps:

    • Evaluate Base Strength: If you are using a weak base like potassium carbonate, it may not be sufficient to deprotonate the sterically hindered indole nitrogen.

    • Alternative Bases: Consider using stronger bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA).

    • Monitor Deprotonation: If possible, monitor the deprotonation step by taking a sample and quenching with a deuterated electrophile (e.g., D2O) to check for deuterium (B1214612) incorporation at the N1 position by mass spectrometry.

Potential Cause 1.2: Degradation of Starting Material or Product

  • Question: Are the reaction conditions too harsh, leading to the degradation of the complex picrinine scaffold?

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and slowly warm to room temperature.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to decomposition.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

Problem 2: Presence of Multiple Side Products

Potential Cause 2.1: O-Alkylation or Dialkylation

  • Question: Is the reaction producing isomers or multiple alkylated products?

  • Troubleshooting Steps:

    • Choice of Solvent: The solvent can influence the selectivity of N- versus O-alkylation. Aprotic polar solvents like DMF or THF often favor N-alkylation.[1]

    • Counter-ion Effect: The choice of base can influence the reaction's selectivity. For instance, using the silver salt of the substrate in some cases has been shown to favor O-alkylation.[1]

    • Control Stoichiometry: Use a precise stoichiometry of the methoxymethylating agent (e.g., MOM-Cl) to minimize dialkylation. A slight excess (1.1-1.2 equivalents) is often sufficient.

Data Presentation

Table 1: Example Optimization of Reaction Conditions for N1-Methoxymethylation of Picrinine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF2524< 5
2NaH (1.2)THF0 to 251245
3NaH (1.2)DMF0 to 251265
4KHMDS (1.1)THF-78 to 0685
5KHMDS (1.1)DMF-78 to 0678

Experimental Protocols

Key Experiment: Optimized N1-Methoxymethylation of Picrinine
  • Preparation: To a solution of picrinine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 1.0 M in THF) dropwise.

  • Deprotonation: Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to slowly warm to 0 °C and stir for an additional 5 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: Picrinine deprotonation Deprotonation with KHMDS in THF at -78°C start->deprotonation alkylation Addition of MOM-Cl deprotonation->alkylation reaction Reaction at 0°C alkylation->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification by Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_base Use Stronger Base (e.g., KHMDS) incomplete_reaction->increase_base Yes optimize_solvent Optimize Solvent (e.g., DMF) side_products->optimize_solvent Yes check_reagents Check Reagent Quality (MOM-Cl) side_products->check_reagents No solution_base Solution: Improve Deprotonation increase_base->solution_base increase_time_temp Increase Reaction Time/Temperature solution_conditions Solution: Adjust Reaction Conditions optimize_solvent->solution_conditions solution_purification Solution: Optimize Purification check_reagents->solution_purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Overcoming challenges in the purification of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N1-Methoxymethyl Picrinine (B199341)

Welcome to the technical support center for the purification of N1-Methoxymethyl picrinine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered during the purification of this compound?

A1: this compound, being an indole alkaloid, presents several purification challenges:

  • Acid Sensitivity: The N1-methoxymethyl group can be susceptible to cleavage under acidic conditions. Standard silica (B1680970) gel is acidic and can lead to the degradation of the target compound.

  • Strong Adsorption: The presence of polar functional groups and the basic nitrogen atom can cause the molecule to bind strongly to polar stationary phases like silica gel, making elution difficult and potentially leading to peak tailing.

  • Co-elution of Structurally Similar Alkaloids: Extracts from natural sources, such as Alstonia scholaris, contain a complex mixture of alkaloids, including other picrinine-type alkaloids, which can be challenging to separate due to their structural similarities.[1]

  • Low Abundance: The concentration of this compound in the crude extract may be low, necessitating efficient and high-recovery purification steps.

Q2: What is the recommended initial step for purifying this compound from a crude plant extract?

A2: An acid-base extraction is a highly effective initial step to enrich the alkaloid fraction from the crude extract. This method separates basic alkaloids from neutral and acidic plant constituents, thereby simplifying the subsequent chromatographic purification.

Q3: Which chromatographic techniques are most suitable for the purification of this compound?

A3: A multi-step chromatographic approach is generally required:

  • Column Chromatography: This is a fundamental technique for the initial fractionation of the crude alkaloid extract. Neutral alumina (B75360) or deactivated silica gel are often preferred over standard silica gel to prevent degradation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent choice for the final purification step to achieve high purity. A C18 column is commonly used for the separation of indole alkaloids.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It is used for:

  • Screening for the presence of alkaloids in fractions using a suitable visualizing agent (e.g., Dragendorff's reagent).

  • Optimizing the solvent system for column chromatography.

  • Pooling fractions from column chromatography that contain the target compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The target compound shows significant tailing on the TLC plate and column.

  • Potential Cause: Strong interaction between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica gel surface.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase. For example, 0.1-1% triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) can be added to the solvent system.

    • Change of Stationary Phase: Switch to a neutral or basic stationary phase. Neutral alumina is a good alternative to silica gel for basic compounds.

    • Use of Deactivated Silica Gel: Prepare a slurry of silica gel in your starting mobile phase containing 1% triethylamine to neutralize the acidic sites before packing the column.

Issue 2: Low recovery of this compound after column chromatography.

  • Potential Cause 1: Irreversible adsorption of the compound onto the stationary phase.

  • Troubleshooting Steps:

    • As in Issue 1, use a less acidic stationary phase or add a basic modifier to the eluent.

  • Potential Cause 2: Degradation of the compound on the column.

  • Troubleshooting Steps:

    • Avoid using acidic solvents in the mobile phase.

    • If degradation is suspected, perform the chromatography at a lower temperature (e.g., in a cold room).

    • Minimize the time the compound spends on the column by using a steeper solvent gradient to elute the compound faster.

Issue 3: Poor separation of this compound from other closely related alkaloids.

  • Potential Cause: The chosen solvent system does not provide sufficient selectivity.

  • Troubleshooting Steps:

    • TLC Solvent System Screening: Systematically screen a range of solvent systems with different polarities and selectivities on TLC to find the optimal conditions for separation before attempting column chromatography.

    • Change Chromatographic Mode: If normal-phase chromatography fails to provide adequate separation, consider using reversed-phase chromatography (e.g., with a C18 stationary phase).

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers much higher resolution than standard column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Enrichment of Alkaloids

This protocol is a representative method for the initial enrichment of alkaloids from a crude ethanolic extract of Alstonia scholaris leaves.

  • Acidification: Dissolve the crude ethanolic extract in 1 M hydrochloric acid (HCl).

  • Washing with Organic Solvent: Extract the acidic aqueous solution three times with an equal volume of dichloromethane (B109758) to remove neutral and weakly acidic compounds. The alkaloid salts will remain in the aqueous phase.

  • Basification: Carefully add concentrated ammonium hydroxide to the aqueous layer with stirring until the pH is between 9 and 10. This will convert the alkaloid salts to their free base form.

  • Extraction of Free Bases: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free alkaloid bases will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the fractionation of the crude alkaloid extract.

  • Stationary Phase and Column Packing:

    • Choose a stationary phase: Neutral alumina or silica gel deactivated with 1% triethylamine in the eluent.

    • Pack a glass column with the chosen stationary phase using a slurry method with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the sample onto a small amount of the stationary phase, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane (B92381) or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient could be a step gradient from 100% Toluene to Toluene:Ethyl Acetate mixtures, and finally to Ethyl Acetate:Methanol (B129727) mixtures.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the fractions by TLC using an appropriate solvent system and a visualizing agent like Dragendorff's reagent.

    • Combine the fractions containing the purified this compound.

Protocol 3: Final Purification by HPLC

This protocol describes a representative HPLC method for the final purification of this compound.

  • Instrument: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Elution: A gradient elution is typically used. The exact gradient should be optimized based on the results from analytical HPLC. A starting point could be a linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

  • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength determined from the UV spectrum of the compound).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure. The remaining formic acid can be removed by co-evaporation with a neutral solvent or by freeze-drying.

Data Presentation

Table 1: Representative TLC Solvent Systems for Separation of Indole Alkaloids

Solvent System (v/v/v)Typical ApplicationObservations
Toluene:Ethyl Acetate:Diethylamine (7:2:1)Good for separating alkaloids of medium polarity.Diethylamine helps to reduce peak tailing.
Chloroform:Methanol (9:1)A versatile system for a range of alkaloids.Polarity can be adjusted by varying the methanol concentration.
Hexane:Ethyl Acetate (with 0.5% TEA)Suitable for less polar alkaloids.The addition of triethylamine (TEA) is crucial for sharp spots.
Ethyl Acetate:Methanol:Ammonium Hydroxide (85:10:5)For more polar alkaloids.Provides a basic environment to prevent streaking.

Table 2: Example HPLC Gradient for this compound Purification

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
08020
58020
352080
402080
418020
508020

Visualizations

PurificationWorkflow CrudeExtract Crude Plant Extract AcidBaseExtraction Acid-Base Extraction CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloids ColumnChromatography Column Chromatography (Neutral Alumina or Deactivated Silica) CrudeAlkaloids->ColumnChromatography SemiPureFractions Semi-Pure Fractions ColumnChromatography->SemiPureFractions TLCAnalysis TLC Analysis SemiPureFractions->TLCAnalysis Monitor Fractions HPLC Reversed-Phase HPLC SemiPureFractions->HPLC TLCAnalysis->ColumnChromatography Optimize & Pool PureCompound Pure this compound HPLC->PureCompound

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Problem Encountered Tailing Peak Tailing? Start->Tailing LowRecovery Low Recovery? Start->LowRecovery PoorSeparation Poor Separation? Start->PoorSeparation AddBase Add Base (TEA/NH4OH) to Mobile Phase Tailing->AddBase Yes ChangeStationary Use Neutral Alumina or Deactivated Silica Tailing->ChangeStationary Yes CheckAdsorption Irreversible Adsorption? LowRecovery->CheckAdsorption Yes Degradation Compound Degradation? LowRecovery->Degradation Yes OptimizeSolvent Optimize Solvent System via TLC PoorSeparation->OptimizeSolvent Yes TryRP Switch to Reversed-Phase Chromatography PoorSeparation->TryRP Yes UseHPLC Use HPLC for Higher Resolution PoorSeparation->UseHPLC Yes CheckAdsorption->ChangeStationary Likely UseMilderConditions Use Milder pH & Lower Temperature Degradation->UseMilderConditions Likely

References

Technical Support Center: Optimizing Cell Viability Assays with N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methoxymethyl picrinine (B199341). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing N1-Methoxymethyl picrinine in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound is an indole (B1671886) alkaloid, a class of naturally occurring compounds known for their diverse biological activities.[1][2] While specific data on this compound's cytotoxic effects are limited, many indole alkaloids have been shown to exhibit anti-proliferative and pro-apoptotic properties in cancer cell lines.[1][3] Therefore, it is plausible to hypothesize that this compound may reduce cell viability by inducing apoptosis or interfering with essential cellular processes.

Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results with natural products like this compound can arise from several factors:

  • Compound Solubility: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[3] Poor solubility in aqueous cell culture media can lead to precipitation and inaccurate concentrations.

  • Assay Interference: The compound may directly interact with assay reagents. For example, it could reduce tetrazolium salts (like MTT) or resazurin, leading to false-positive signals of viability.[4]

  • Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines.

  • Experimental Variability: Inconsistent cell seeding density, incubation times, or pipetting techniques can all contribute to variability.[5]

Q3: My results show a bell-shaped dose-response curve. Why is the cytotoxic effect decreasing at higher concentrations?

This phenomenon can be due to the aggregation of the compound at higher concentrations.[4] These aggregates may sequester the active molecules, reducing their bioavailability to the cells and thus lowering the apparent cytotoxicity.

Q4: How can I improve the solubility of this compound in my experiments?

To improve solubility, consider the following:

  • Use of a Co-solvent: While DMSO is a common solvent, ensure the final concentration in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced toxicity.[4]

  • Sonication: Gentle sonication of the stock solution can help in dissolving the compound.[4]

  • Filtration: After dissolution, filtering the solution can remove any remaining particulates.[4]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability

If you observe higher than expected cell viability or even a proliferative effect where cytotoxicity is anticipated, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Direct reduction of assay reagent (e.g., MTT, resazurin) Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. If interference is observed, consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo®).[4][6]
Compound precipitation at high concentrations Visually inspect the wells under a microscope for any precipitate. If present, try to improve solubility as described in the FAQs or use a lower, more soluble concentration range.[4]
Incorrect wavelength reading for colorimetric assays Ensure you are using the correct wavelength for absorbance measurement as specified in the assay protocol.
Cell seeding density too high Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.[7]
Guide 2: High Well-to-Well Variability

High variability between replicate wells can obscure the true effect of the compound.

Potential Cause Troubleshooting Step
Uneven cell distribution Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross-pattern to ensure even distribution.[4]
Edge effects The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[4]
Incomplete formazan (B1609692) solubilization (MTT assay) Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking of the plate before reading the absorbance.[4]
Pipetting errors Use calibrated pipettes and consistent pipetting techniques to minimize volume variations.[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls.[4]

  • Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the caspase-3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
A549Lung CarcinomaMTT4815.2
MCF-7Breast AdenocarcinomaMTT489.8
HeLaCervical CarcinomaResazurin4812.5
U-937Histiocytic LymphomaATP-based245.1

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare N1-Methoxymethyl picrinine Dilutions B->C D Incubate (24-72h) C->D E Add Viability Reagent (e.g., MTT, Resazurin, ATP-based) D->E F Incubate as per Protocol E->F G Measure Signal (Absorbance, Fluorescence, Luminescence) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I Troubleshooting_High_Viability Start Unexpectedly High Cell Viability Check_Interference Run Cell-Free Control (Compound + Reagent) Start->Check_Interference Interference Interference Detected Check_Interference->Interference Yes No_Interference No Interference Check_Interference->No_Interference No Switch_Assay Switch to Alternative Assay (e.g., ATP-based) Interference->Switch_Assay Check_Precipitate Check for Compound Precipitation No_Interference->Check_Precipitate Precipitate Precipitate Observed Check_Precipitate->Precipitate Yes No_Precipitate No Precipitate Check_Precipitate->No_Precipitate No Improve_Solubility Improve Solubility or Lower Concentration Precipitate->Improve_Solubility Check_Seeding Review Cell Seeding Density and other parameters No_Precipitate->Check_Seeding Apoptosis_Signaling_Pathway Compound This compound (Hypothesized) Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

How to prevent degradation of N1-Methoxymethyl picrinine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1-Methoxymethyl picrinine (B199341)

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N1-Methoxymethyl picrinine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is a complex picrinine-type monoterpenoid indole (B1671886) alkaloid.[1][2][3] Like many complex natural products, its structure can be sensitive to environmental conditions. Proper storage is critical to prevent chemical degradation, which can lead to a loss of compound purity, diminished biological activity, and the appearance of artifacts in experimental results.

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry place.[4] Specific recommendations are summarized in the table below.

Q3: How should I store stock solutions of this compound?

Stock solutions should be stored at or below -20°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What is the primary cause of this compound degradation?

The most probable degradation pathway involves the N1-Methoxymethyl group, which is an N-methoxymethyl (N-MOM) protecting group. This group is known to be highly sensitive to acidic conditions.[5][6] Exposure to even trace amounts of acid can catalyze the cleavage of the methoxymethyl group, yielding the parent picrinine alkaloid and byproducts. The core indole alkaloid structure may also be susceptible to oxidation and photolytic degradation.

Q5: What solvents should I use or avoid for solutions?

Use high-purity, anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) for creating stock solutions. Avoid using protic solvents, especially those that may be acidic (e.g., old bottles of chloroform (B151607) that may have degraded to produce HCl). Ensure all solvents are free from acidic impurities. The N-MOM group is generally stable in a pH range of 4 to 12.[5]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormTemperatureAtmosphereLight ConditionsRationale
Solid Powder 2-8°C (Short-term) -20°C (Long-term)Inert gas (Argon or Nitrogen) is recommendedProtect from light (store in amber vials or in the dark)Prevents hydrolysis from atmospheric moisture and degradation from light and oxygen. Cool, dry conditions are recommended by suppliers.[4]
In Solution ≤ -20°CTightly sealed vials with minimal headspaceProtect from light (use amber vials or wrap in foil)Minimizes solvent evaporation, prevents oxidation, and slows hydrolysis. Aliquoting is recommended to avoid freeze-thaw cycles.[4]

Troubleshooting Guide

Problem: I observe a loss of biological activity in my experiments.

  • Possible Cause: Compound degradation. The N1-Methoxymethyl group may be critical for the compound's specific activity. Its cleavage would result in the formation of picrinine, which may have a different activity profile.

  • Solution:

    • Verify the purity of your stock solution using an appropriate analytical method like HPLC-UV or LC-MS (see Experimental Protocols).

    • Prepare a fresh stock solution from solid material and repeat the experiment.

    • Ensure all buffers and media used in your assay are within a neutral or slightly basic pH range (pH 7-10) to avoid acid-catalyzed degradation.

Problem: My analytical results (HPLC, LC-MS) show a new, unexpected peak.

  • Possible Cause: This is a strong indicator of degradation. The new peak could correspond to the parent picrinine molecule following the loss of the N1-Methoxymethyl group.

  • Solution:

    • Characterize the impurity peak using mass spectrometry. The expected mass of the parent picrinine (C21H24N2O3) would be 58.05 Da lower than this compound (C22H26N2O4).

    • Review your storage and handling procedures. Check the pH of all solvents and solutions the compound has been exposed to.

    • Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradant.

Problem: The color of my stock solution has changed.

  • Possible Cause: Color change often indicates oxidation or the formation of complex degradants. Indole-containing compounds can be susceptible to oxidation, leading to colored products.

  • Solution:

    • Discard the solution. Do not use it for further experiments.

    • When preparing new solutions, use de-gassed solvents and consider storing aliquots under an inert atmosphere (argon or nitrogen).

    • Ensure the compound is protected from light at all times.

Visual Guides and Workflows

The following diagrams illustrate the most likely degradation pathway and recommended experimental workflows for stability assessment.

Potential Acid-Catalyzed Degradation Pathway A This compound B Picrinine A->B Acid-catalyzed cleavage C Formaldehyde / Methanol B->C Byproducts Proton H+ Proton->A Troubleshooting Logic for Suspected Degradation Start Unexpected Result or Loss of Activity CheckPurity Analyze Compound Purity (e.g., HPLC, LC-MS) Start->CheckPurity IsPure Is Compound >95% Pure? CheckPurity->IsPure Yes Yes IsPure->Yes No No IsPure->No TroubleshootExp Investigate Other Experimental Parameters Yes->TroubleshootExp ReviewStorage Review Storage & Handling (Temp, Light, pH, Solvent) No->ReviewStorage PrepareFresh Prepare Fresh Stock Solution & Re-analyze ReviewStorage->PrepareFresh Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions of This compound (e.g., 1 mg/mL) Acid Acidic (0.1 M HCl) Prep->Acid Expose Aliquots Base Basic (0.1 M NaOH) Prep->Base Expose Aliquots Oxidative Oxidative (3% H2O2) Prep->Oxidative Expose Aliquots Thermal Thermal (60°C) Prep->Thermal Expose Aliquots Photolytic Photolytic (UV/Vis Light) Prep->Photolytic Expose Aliquots Control Control (No Stress) Prep->Control Expose Aliquots Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) by Stability-Indicating Method (HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Control->Analysis Characterize Characterize Degradants (LC-MS, NMR) Analysis->Characterize

References

Addressing off-target effects of N1-Methoxymethyl picrinine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of N1-Methoxymethyl picrinine (B199341) in cell culture experiments. The information is presented in a question-and-answer format within troubleshooting guides and FAQs to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its known biological activity?

This compound is an indole (B1671886) alkaloid, a derivative of picrinine, which is naturally found in the leaves of Alstonia scholaris.[1][2] Picrinine itself, an akuammiline (B1256633) alkaloid, has been shown to exhibit anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme.[1][3] The specific biological activities and targets of the N1-methoxymethyl derivative are not as well-characterized in publicly available literature.

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[4] For a compound with limited characterization like this compound, it is crucial to investigate off-target effects as they can lead to misinterpretation of experimental results, unexpected cytotoxicity, or other confounding biological outcomes.[4]

Q3: What are the initial signs that this compound might be causing off-target effects in my cell culture experiments?

Common indicators of potential off-target effects include:

  • Inconsistent results when compared to other compounds believed to act on the same target.[4]

  • A discrepancy between the observed phenotype and what is expected from genetic validation methods (e.g., CRISPR/Cas9 or siRNA knockdown of the intended target).[4][5]

  • Unexpected cytotoxicity at concentrations close to the effective dose.

  • Phenotypes that are inconsistent across different cell lines or experimental systems.

Troubleshooting Guide: Investigating Off-Target Effects

If you suspect off-target effects from this compound, follow this troubleshooting workflow:

Step 1: Determine the Optimal Concentration with a Dose-Response Curve.

It is essential to use the lowest effective concentration of the inhibitor to minimize off-target effects.[4]

Experimental Protocol: Dose-Response and Cytotoxicity Assay

Objective: To determine the minimum effective concentration of this compound that elicits the desired biological response and the concentration at which it becomes cytotoxic.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A vehicle control (e.g., DMSO) should be included.

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay:

    • For Efficacy (EC50): Perform your specific biological assay to measure the desired effect (e.g., inhibition of a signaling pathway, change in gene expression).

    • For Cytotoxicity (CC50): Use a viability assay such as MTT, resazurin, or a live/dead cell stain.

  • Data Analysis: Plot the biological response and cell viability against the compound concentration to determine the EC50 and CC50 values.

Data Presentation:

ParameterValueDescription
EC50 User DeterminedThe concentration of this compound that gives a half-maximal biological response.
CC50 User DeterminedThe concentration of this compound that causes the death of 50% of the cells.
Therapeutic Window User CalculatedThe concentration range between the EC50 and CC50, where the compound is effective but not overly toxic.

Step 2: Validate the On-Target Effect.

Confirm that the observed phenotype is a direct result of the intended target's inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to its intended target protein in intact cells.[6]

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control.[6]

  • Heating: Heat the cell lysates across a temperature gradient.[6] The binding of the compound is expected to stabilize the target protein, making it more resistant to heat-induced denaturation.[4]

  • Lysis and Separation: Lyse the cells and use centrifugation to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.[6]

  • Protein Quantification: Analyze the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.[6]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve for the inhibitor-treated sample compared to the control indicates target engagement.[4]

Experimental Protocol: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic knockout of the putative target protein phenocopies the effect of this compound treatment.[4]

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) that target the gene of the intended protein.

  • Transfection: Transfect the cells with a vector containing the gRNA and Cas9 nuclease.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Validation of Knockout: Confirm the knockout of the target protein using Western blot or sequencing.

  • Phenotypic Analysis: Perform the same biological assay on the knockout cell line that was used to assess the effect of this compound.

Expected Outcome:

ConditionExpected PhenotypeInterpretation
Wild-Type Cells + this compound Phenotype AThe compound induces a specific biological effect.
Target Knockout Cells + Vehicle Phenotype AGenetic removal of the target recapitulates the compound's effect, suggesting on-target activity.
Target Knockout Cells + this compound No additional effect beyond Phenotype AThe compound's primary effect is through the intended target.

Step 3: Identify Potential Off-Targets.

If the on-target validation fails or suggests the presence of off-target effects, broader, unbiased approaches can be employed.

Experimental Protocol: Proteome-Wide Profiling (e.g., Activity-Based Protein Profiling)

Objective: To identify all cellular proteins that interact with this compound.

Methodology:

This is an advanced technique that often involves synthesizing a tagged version of the compound to "pull-down" its binding partners from a cell lysate. These binding partners are then identified by mass spectrometry. Competitive profiling can also be used where a broad-spectrum probe is competed off by the compound of interest.

Visualizations

G Troubleshooting Workflow for Off-Target Effects A Suspected Off-Target Effect B Step 1: Dose-Response Curve (Determine EC50 and CC50) A->B C Step 2: On-Target Validation B->C D Cellular Thermal Shift Assay (CETSA) C->D Biochemical E Genetic Validation (CRISPR/siRNA) C->E Genetic H Phenotype Confirmed On-Target D->H Target Engagement Confirmed I Off-Target Effects Likely D->I No Target Engagement E->H Phenotype Recapitulated E->I Phenotype Not Recapitulated F Step 3: Off-Target Identification G Proteome-Wide Profiling F->G I->F

Caption: A workflow for investigating suspected off-target effects.

G Conceptual Signaling Pathway Perturbation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A N1-Methoxymethyl picrinine B Intended Target (e.g., Kinase A) A->B E Unintended Target (e.g., Kinase B) A->E C Downstream Effector 1 B->C D Biological Response C->D F Downstream Effector 2 E->F G Unintended Biological Response F->G

References

Refinement of dosage for in vivo studies with N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N1-Methoxymethyl picrinine (B199341) is a novel compound with limited publicly available in vivo data. This guide provides a framework based on established principles for preclinical research with new chemical entities and the known pharmacological profile of its parent compound, picrinine. All protocols and dosage ranges are illustrative and must be adapted based on empirical data obtained through systematic experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first in vivo experiment I should conduct for N1-Methoxymethyl picrinine?

A1: The critical first step for a new compound like this compound is to determine its safety profile and tolerability in a living organism. Therefore, a Maximum Tolerated Dose (MTD) study is the recommended initial in vivo experiment.[1][2][3][4] The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[3] This study is essential for selecting a safe and effective dose range for subsequent efficacy studies.[4]

Q2: How do I determine a starting dose for my MTD study without any prior in vivo data?

A2: Estimating a starting dose for a first-in-animal study requires a systematic approach based on in vitro data. A common method is to use the in vitro cytotoxicity (CC50) or effective concentration (EC50) values from relevant cell-based assays.[1][5] While there is no direct formula, these values provide an initial estimate of the compound's potency and help in selecting a conservative starting dose for the MTD study. It is crucial to begin with a low dose and escalate cautiously.

Q3: What animal model is appropriate for initial studies with this compound?

A3: For initial MTD and pharmacokinetic studies, common rodent models such as mice (e.g., C57BL/6 or BALB/c strains) or rats (e.g., Sprague-Dawley) are typically used.[5] The choice may depend on the specific research question and the known pharmacology of related compounds. The parent compound, picrinine, has shown anti-inflammatory, anti-tussive, and anti-asthmatic activities, suggesting that models for these conditions could be relevant for future efficacy studies.[6][7][8]

Q4: What are the key parameters to monitor during an MTD study?

A4: During an MTD study, it is crucial to monitor animals for signs of toxicity. Key parameters include:

  • Body Weight: A significant drop in body weight (typically >15-20%) is a primary indicator of toxicity.[3]

  • Clinical Observations: Note any changes in behavior, posture, activity level, and physical appearance (e.g., ruffled fur, abnormal gait).

  • Mortality and Morbidity: Record any instances of death or severe illness that require euthanasia.

  • Clinical Pathology: At the end of the study, blood samples can be collected for hematology and clinical chemistry analysis to assess organ function.[3][4]

Troubleshooting In Vivo Studies

Q5: I am observing high toxicity and mortality at my lowest doses. What should I do?

A5: If you encounter severe toxicity at the initial low doses, several factors could be at play:

  • Dose Calculation Error: Double-check all calculations for dose preparation and administration volume.

  • Formulation Issues: The vehicle used to dissolve or suspend this compound may have its own toxicity. Ensure the vehicle is well-tolerated and run a vehicle-only control group.[9] The compound may also be precipitating out of solution upon administration.

  • Compound Hypersensitivity: The chosen animal strain may be particularly sensitive to the compound.

  • Action Plan: Immediately halt the study. Re-evaluate your starting dose based on a more conservative interpretation of in vitro data. Consider reformulating the compound in a different, well-established vehicle.

Q6: My compound is well-tolerated even at high doses, but I am not seeing any efficacy in my disease model. What are the next steps?

A6: A lack of efficacy despite good tolerability can be due to several reasons:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from the body, preventing it from reaching the target tissue at a sufficient concentration. A pharmacokinetic study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[1]

  • Inactive Compound: this compound may not be active in the chosen in vivo model, even if its parent compound is.

  • Inappropriate Dosing Regimen: The dosing frequency may not be optimal to maintain therapeutic concentrations. Data from a PK study can help inform a more appropriate dosing schedule.[9]

  • Action Plan: Conduct a pharmacokinetic study to assess bioavailability and exposure. If PK is poor, consider formulation changes or alternative routes of administration. If PK is adequate, you may need to reconsider the suitability of the chosen in vivo model or the therapeutic potential of the compound itself.

Q7: I am seeing high variability in my results between animals in the same group. How can I reduce this?

A7: High inter-animal variability can obscure real treatment effects. To mitigate this:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and measurement times, are performed as consistently as possible.

  • Animal Homogeneity: Use animals that are closely matched in age and weight. Ensure they are from the same source and have been housed under identical conditions.

  • Increase Sample Size: A larger number of animals per group can help to improve statistical power and reduce the impact of individual outliers.[9]

  • Randomization and Blinding: Randomize animals into treatment groups and, whenever possible, blind the investigators who are performing the experiments and assessing the outcomes to prevent unconscious bias.[10]

Data Presentation Examples

Note: The following tables contain hypothetical data for illustrative purposes only.

Table 1: Example Data from a Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

GroupDose (mg/kg, i.p.)NMean Body Weight Change (%) Day 7Clinical SignsMortality
1Vehicle Control5+2.5%Normal0/5
2105+1.8%Normal0/5
3305-1.2%Normal0/5
41005-8.5%Mild lethargy on Day 10/5
53005-18.2%Significant lethargy, ruffled fur1/5

Table 2: Example Data from an Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)

GroupTreatment (mg/kg, i.p.)NPaw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition
1Vehicle Control80.85 ± 0.06-
2This compound (10)80.64 ± 0.05*24.7%
3This compound (30)80.41 ± 0.04 51.8%
4Indomethacin (10)80.35 ± 0.0358.8%

*p<0.05, **p<0.01 compared to Vehicle Control.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use healthy, 6-8 week old mice (e.g., C57BL/6), with both males and females if applicable. Acclimatize animals for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups of 3-5. Include a vehicle control group and at least 4 dose-escalation groups.

  • Dose Selection: Based on in vitro data, select a starting dose. A common dose escalation scheme is a 3-fold increase between groups (e.g., 10, 30, 100, 300 mg/kg).

  • Compound Preparation: Prepare this compound in a suitable, sterile vehicle (e.g., saline with 5% DMSO and 10% Tween® 80). Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh on the day of dosing.

  • Administration: Administer a single dose of the compound or vehicle via the desired route (e.g., intraperitoneal injection). The volume should be consistent across all animals (e.g., 10 mL/kg).

  • Monitoring: Record the body weight of each animal just before dosing and then daily for 7-14 days. Perform clinical observations twice daily, looking for any signs of toxicity.

  • Endpoint: The MTD is the dose level below the one that causes significant mortality, body weight loss (>15-20%), or other severe clinical signs of toxicity.[2][3]

Protocol 2: Carrageenan-Induced Paw Edema in Mice (Anti-Inflammatory Model)

  • Animal Model: Use healthy, 6-8 week old mice.

  • Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound at 2-3 dose levels selected based on the MTD study (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compounds or vehicle (e.g., intraperitoneally) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each mouse using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[11][12][13][14][15]

  • Paw Volume Measurement: Measure the paw volume again at several time points after the carrageenan injection, typically every hour for up to 6 hours.[14]

  • Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline measurement from the post-injection measurements. Determine the percentage of inhibition for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume of the control group and V_t is the mean increase in paw volume of the treated group.

Visualizations

G in_vitro In Vitro Data (IC50, CC50) dose_est Initial Dose Estimation in_vitro->dose_est mtd_study Maximum Tolerated Dose (MTD) Study dose_est->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Determine Safe Dose Range efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Inform Dosing Regimen dose_refine Dose Refinement efficacy_study->dose_refine Evaluate Therapeutic Effect dose_refine->efficacy_study Optimize Dose/Schedule

Caption: Generalized workflow for in vivo dosage refinement of a novel compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor (e.g., TNFR, TLR) stimulus->receptor ik_complex IKK Complex receptor->ik_complex nfkb_ikb NF-κB -- IκB (Inactive Complex) ik_complex->nfkb_ikb Phosphorylates IκB ikb_p P-IκB ik_complex->ikb_p Phosphorylates IκB nfkb_free NF-κB (Active) nfkb_ikb->nfkb_free Releases nfkb_nuc NF-κB nfkb_free->nfkb_nuc Translocation ikb_deg IκB Ubiquitination & Degradation ikb_p->ikb_deg dna DNA nfkb_nuc->dna Binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp Induces Transcription picrinine Picrinine Derivative (Hypothesized Action) picrinine->ik_complex Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

Technical Support Center: Method Validation for Quantifying N1-Methoxymethyl Picrinine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantitative analysis of N1-Methoxymethyl picrinine (B199341) in biological samples.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for quantifying N1-Methoxymethyl picrinine in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples such as plasma, serum, and urine.[1][2][3][4] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations typical in pharmacokinetic studies.

2. Which sample preparation technique is recommended for this compound analysis?

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. The most common methods are:

  • Protein Precipitation (PPT): A simple and rapid method suitable for initial method development and high-throughput screening.[2][3][4]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT, reducing matrix effects.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples, significantly minimizing matrix effects and improving assay robustness.[1]

3. What are the key parameters to evaluate during method validation for this compound?

A full bioanalytical method validation should be conducted in accordance with regulatory guidelines from agencies such as the FDA and EMA.[5][6][7][8][9] The core parameters to assess include:

  • Selectivity and Specificity[7][10]

  • Linearity and Range

  • Accuracy and Precision[1][7]

  • Recovery

  • Matrix Effect

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)[11]

  • Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)

4. How should reference standards for this compound be handled?

Reference standards of this compound and its internal standard (IS) should be of the highest possible purity.[6] Stock solutions should be prepared in a suitable organic solvent and stored at an appropriate temperature (e.g., -20°C or -80°C) to ensure stability. The preparation and storage conditions of these solutions should be documented.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Results Inconsistent sample preparation.Ensure consistent timing and technique for all sample preparation steps. Consider using an automated liquid handler for improved precision.
Instability of the analyte in the biological matrix.Re-evaluate the stability of this compound under the storage and handling conditions used.[11] Adjust pH or add stabilizing agents if necessary.
Poor Peak Shape in Chromatogram Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH.
Column degradation.Replace the analytical column. Use a guard column to extend the life of the main column.
Low Signal Intensity Inefficient ionization of the analyte.Optimize the mass spectrometer source parameters, including spray voltage, gas flows, and temperature.
Poor recovery during sample preparation.Evaluate different sample preparation techniques (e.g., switch from PPT to SPE) to improve recovery.[7]
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological matrix.Improve chromatographic separation to resolve the analyte from interfering matrix components.
Inadequate sample cleanup.Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[1]
Carryover in Blank Samples Adsorption of the analyte in the LC system.Implement a more stringent needle wash protocol. Use a mobile phase with a higher percentage of organic solvent for the wash.
Contamination of the autosampler.Clean the autosampler components, including the injection port and syringe.

Experimental Protocols

Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of the biological sample (plasma, serum, or urine), add 300 µL of cold acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS.

Quantitative Data Summary

Table 1: Linearity of this compound Calibration Curve
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.012102.5
50.05898.7
200.235101.2
500.59199.8
1001.185100.4
2502.97599.1
5005.98199.7
100011.995100.8
Calibration Curve Equation: y = 0.012x + 0.0005, r² > 0.99
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ11.03103.06.58.2
Low32.9598.35.16.8
Medium8081.2101.54.35.5
High800790.498.83.84.9
Acceptance Criteria: % Accuracy within 85-115% (80-120% for LLOQ); %CV ≤ 15% (≤ 20% for LLOQ).[7]
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low388.595.7
High80091.298.1
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Workflow for this compound quantification.

troubleshooting_logic start Poor Analytical Result check_peak Peak Shape Acceptable? start->check_peak check_intensity Signal Intensity Sufficient? check_peak->check_intensity Yes optimize_mp Optimize Mobile Phase / pH check_peak->optimize_mp No replace_column Replace Column check_peak->replace_column No check_variability Results Consistent? check_intensity->check_variability Yes optimize_ms Optimize MS Source check_intensity->optimize_ms No improve_recovery Improve Sample Prep Recovery check_intensity->improve_recovery No check_sample_prep Review Sample Prep Protocol check_variability->check_sample_prep No eval_stability Evaluate Analyte Stability check_variability->eval_stability No end Acceptable Result check_variability->end Yes optimize_mp->check_peak replace_column->check_peak optimize_ms->check_intensity improve_recovery->check_intensity check_sample_prep->check_variability eval_stability->check_variability

Caption: Troubleshooting decision tree for method validation.

References

Validation & Comparative

A Comparative Analysis of Bioactivity: N1-Methoxymethyl Picrinine vs. Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, indole (B1671886) alkaloids represent a vast and structurally diverse class of compounds with a wide array of biological activities. Among these, picrinine (B199341) and its derivative, N1-methoxymethyl picrinine, both isolated from the medicinal plant Alstonia scholaris, have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the available bioactivity data for these two compounds, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and picrinine is essential for their study and application in biological systems. The following table summarizes their key characteristics.

PropertyThis compoundPicrinine
Chemical Formula C22H26N2O4C20H22N2O3
Molecular Weight 382.5 g/mol 338.4 g/mol
CAS Number 1158845-78-34684-32-6
Appearance PowderData not available
Source Alstonia scholarisAlstonia scholaris

Comparative Bioactivity Data

BioactivityThis compoundPicrinine
Anti-inflammatory Activity Data not availableExhibits anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX)[1][2]. It also shows inhibitory effects on COX-1 and COX-2 enzymes[3].
Cytotoxic Activity Data not availableThe alkaloid fraction of Alstonia scholaris, containing picrinine, has demonstrated cytotoxic activity against various human cancer cell lines, including HeLa, HepG2, HL60, KB, and MCF-7[4].
Analgesic Activity Data not availableThe alkaloid fraction containing picrinine has shown peripheral analgesic effects in mice[3].

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro 5-lipoxygenase inhibition assay, a key mechanism of action for picrinine's anti-inflammatory effects.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-lipoxygenase activity.

Materials:

  • Soybean 5-lipoxygenase (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • Test compounds (this compound, picrinine) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate (B84403) buffer (pH 6.3)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • The assay mixture should contain 2.97 ml of 50 mM phosphate buffer (pH 6.3) and 5 µl of 80 mM linoleic acid.

  • Add the test compound at various concentrations to the assay mixture. A vehicle control (containing only the solvent) should also be prepared.

  • Pre-incubate the mixture at 25°C for a few minutes.

  • Initiate the reaction by adding a sufficient amount of 5-lipoxygenase enzyme solution.

  • Immediately measure the increase in absorbance at 234 nm at 25°C for a defined period (e.g., 5 minutes), which corresponds to the formation of conjugated dienes.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on the signaling pathways affected by this compound and picrinine are limited, the known inhibition of 5-lipoxygenase by picrinine provides insight into its mechanism. Furthermore, the NF-κB and MAPK signaling pathways are common targets for anti-inflammatory alkaloids.

G Figure 1: Picrinine's Inhibition of the 5-Lipoxygenase Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->5-Lipoxygenase (5-LOX)

Caption: Picrinine inhibits the 5-lipoxygenase enzyme, blocking the conversion of arachidonic acid to leukotrienes and thereby reducing inflammation.

G Figure 2: General Inflammatory Signaling Pathway Potentially Targeted by Alkaloids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway IκB Kinase (IKK) IκB Kinase (IKK) Receptor->IκB Kinase (IKK) NF-κB_n NF-κB MAPK Pathway->NF-κB_n activates NF-κB/IκB Complex NF-κB/IκB Complex IκB Kinase (IKK)->NF-κB/IκB Complex phosphorylates IκB NF-κB NF-κB NF-κB/IκB Complex->NF-κB releases NF-κB->NF-κB_n translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

References

Comparing the anti-inflammatory effects of N1-Methoxymethyl picrinine and other Alstonia alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia, a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids, has been a focal point in the search for novel anti-inflammatory agents. Traditionally used in various cultures for treating ailments associated with inflammation, these natural compounds are now being rigorously evaluated for their therapeutic potential. This guide provides a comparative overview of the anti-inflammatory effects of picrinine (B199341), a prominent alkaloid from Alstonia scholaris, and other notable alkaloids from the same genus, supported by experimental data and detailed methodologies.

In Vitro Anti-inflammatory Activity: A Comparative Summary

Several alkaloids isolated from Alstonia species have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The following table summarizes the available quantitative data on the in vitro inhibitory effects of these alkaloids.

AlkaloidSource SpeciesTarget Enzyme% Inhibition (at 100 µM)Reference
PicrinineAlstonia scholaris5-LOXData not available[1][2]
VallesamineAlstonia scholarisCOX-1, COX-2Data not available[3]
ScholaricineAlstonia scholarisCOX-1, COX-2Data not available[3]
Perakine (B201161) N4-oxideAlstonia yunnanensisCOX-143.21%[4]
COX-294.77%[4]
Raucaffrinoline N4-oxideAlstonia yunnanensisCOX-141.85%[4]
COX-288.09%[4]
Vinorine (B1233521) N4-oxideAlstonia yunnanensisCOX-141.32%[4]
COX-294.05%[4]

Note: While N1-Methoxymethyl picrinine has been identified as an indole alkaloid from Alstonia scholaris, specific studies on its anti-inflammatory effects are not currently available in the reviewed literature[1]. The data for picrinine indicates its activity against 5-LOX, though quantitative inhibitory concentrations are not specified in the available sources[1][2].

In Vivo Anti-inflammatory Models

The anti-inflammatory effects of Alstonia alkaloids have been further substantiated through various in vivo models. The total alkaloid fractions from A. scholaris, which include picrinine, vallesamine, and scholaricine, have shown significant activity in the following assays[3][5]:

  • Xylene-Induced Ear Edema in Mice: This model assesses the ability of a compound to reduce acute inflammation. The alkaloid fraction of A. scholaris demonstrated a remarkable reduction in ear edema[3].

  • Carrageenan-Induced Air Pouch Formation in Mice: This model mimics the formation of an inflammatory exudate. The alkaloids were found to decrease levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in the pouch exudate, indicating a potent anti-inflammatory effect[3].

  • Formalin Test in Mice: This model evaluates both neurogenic and inflammatory pain. The A. scholaris alkaloids significantly inhibited the second phase of the formalin test, which is associated with inflammatory pain[3].

Mechanism of Action: Targeting Inflammatory Pathways

The primary anti-inflammatory mechanism of Alstonia alkaloids appears to be the modulation of the arachidonic acid cascade. By inhibiting COX and 5-LOX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Some alkaloids, like perakine N4-oxide and vinorine N4-oxide, exhibit a selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors[4][6][7].

Furthermore, studies on the total alkaloid extracts of Alstonia scholaris suggest a broader immunomodulatory role, including the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, and the regulation of the NF-κB signaling pathway[8][9].

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibition by Alstonia Alkaloids Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Leukotrienes->Inflammation_Pain_Fever Picrinine Picrinine Picrinine->5LOX Other_Alkaloids Other Alstonia Alkaloids (e.g., Perakine N4-oxide) Other_Alkaloids->COX1 Other_Alkaloids->COX2

Caption: Inhibition of the Arachidonic Acid Pathway by Alstonia Alkaloids.

Experimental Protocols

In Vitro COX (ovine COX-1 and human recombinant COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase activity of COX-1 and COX-2.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: Co-factor for COX enzymes.

    • Enzyme Solutions: Ovine COX-1 or human recombinant COX-2.

    • Test Compounds: Alstonia alkaloids dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Arachidonic Acid: Substrate for COX enzymes.

    • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Add 10 µL of the diluted test compound or reference inhibitor (e.g., SC-560 for COX-1, NS-398 for COX-2) to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of TMPD solution to each well.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 590 nm in a microplate reader.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.

COX_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Buffer, Heme, Enzymes, Alkaloids, Substrate) start->prep plate Add Buffer, Heme, and COX Enzyme to 96-well plate prep->plate add_compound Add Alstonia Alkaloid or Control plate->add_compound incubate1 Incubate at 25°C for 5 min add_compound->incubate1 add_tmpd Add Colorimetric Substrate (TMPD) incubate1->add_tmpd add_aa Initiate Reaction with Arachidonic Acid add_tmpd->add_aa measure Measure Absorbance at 590 nm add_aa->measure analyze Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node

Caption: General workflow for the in vitro COX inhibition assay.

Xylene-Induced Ear Edema in Mice

This in vivo assay evaluates the topical anti-inflammatory activity of the test compounds.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Procedure:

    • Mice are divided into control, model, positive control (e.g., indomethacin), and test groups (treated with Alstonia alkaloids).

    • The test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.

    • Inflammation is induced by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After 15-30 minutes, the mice are euthanized, and circular sections of both ears are collected using a cork borer.

    • The ear punches are weighed, and the difference in weight between the right and left ear punches is calculated as the edema weight.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for the treated groups relative to the model group.

Carrageenan-Induced Air Pouch in Mice

This model is used to study the effects of anti-inflammatory agents on inflammatory cell migration and mediator release.

  • Pouch Induction:

    • Mice are injected subcutaneously in the back with 3 mL of sterile air to create a pouch.

    • Three days later, the pouch is re-inflated with 1.5 mL of air.

  • Induction of Inflammation:

    • On day 6, inflammation is induced by injecting 1 mL of 1% carrageenan solution into the air pouch.

    • The test compounds are administered (e.g., orally) 1 hour before the carrageenan injection.

  • Sample Collection and Analysis:

    • Several hours (e.g., 6 or 24 hours) after carrageenan injection, the mice are euthanized.

    • The pouch is washed with saline, and the exudate is collected.

    • The volume of the exudate is measured, and the number of infiltrating leukocytes is counted.

    • The levels of inflammatory mediators such as NO, PGE2, and various cytokines in the exudate can be quantified using appropriate assay kits (e.g., ELISA).

Conclusion

The alkaloids derived from Alstonia species, including picrinine, vallesamine, scholaricine, and several N-oxide derivatives, represent a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, primarily involving the inhibition of the arachidonic acid pathway and modulation of inflammatory cytokines, makes them attractive candidates for further investigation in the development of novel anti-inflammatory therapies. While some alkaloids demonstrate a favorable selective inhibition of COX-2, further studies are required to fully elucidate the structure-activity relationships and to determine the in vivo efficacy and safety profiles of these compounds. The lack of specific data on this compound highlights an area for future research within this promising family of natural products.

References

N1-Methoxymethyl Picrinine: An Exploratory Guide to its Potential as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N1-Methoxymethyl picrinine's potential as a 5-lipoxygenase (5-LOX) inhibitor. Due to the limited availability of direct experimental data on N1-Methoxymethyl picrinine (B199341), this document focuses on the reported activity of its parent compound, picrinine, and offers a comparative analysis with well-established 5-LOX inhibitors. Detailed experimental protocols are provided to facilitate the validation of this compound's inhibitory potential.

Comparative Analysis of 5-Lipoxygenase Inhibitors

To provide a framework for evaluating the potential of this compound, this section compares the performance of two well-characterized 5-LOX inhibitors: Zileuton (B1683628) and Nordihydroguaiaretic acid (NDGA).

InhibitorChemical ClassSource5-LOX IC50 Values
Zileuton N-hydroxyurea derivativeSynthetic0.3 µM (rat leukocytes), 0.4 µM (human PMNL), 0.5 µM (rat basophilic leukemia cells), 0.9 µM (human whole blood)[7]
Nordihydroguaiaretic acid (NDGA) LignanNatural (from Larrea tridentata)Varies by study and conditions.

Signaling Pathway of 5-Lipoxygenase in Inflammation

The 5-lipoxygenase pathway plays a crucial role in the inflammatory response. The following diagram illustrates the key steps in this pathway, leading to the production of pro-inflammatory leukotrienes.

5-Lipoxygenase Pathway 5-Lipoxygenase Signaling Pathway in Inflammation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents to Five_HPETE 5-HPETE Five_LOX->Five_HPETE Oxygenates LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 Dehydrates LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase Metabolized by LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Metabolized by LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Further Metabolized LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Further Metabolized LTD4->Inflammation LTE4->Inflammation PLA2 Phospholipase A2 (PLA2) PLA2->Cell_Membrane Acts on Stimuli Inflammatory Stimuli Stimuli->PLA2 Activates

Caption: The 5-lipoxygenase pathway, a key cascade in inflammation.

Experimental Protocols

To validate the 5-lipoxygenase inhibitory activity of this compound, a standardized in vitro assay can be employed. The following protocol outlines a common spectrophotometric method.

In Vitro 5-Lipoxygenase Inhibition Assay

Principle:

This assay measures the ability of a test compound to inhibit the activity of 5-lipoxygenase. The enzyme catalyzes the conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy fatty acid. The formation of the conjugated diene in the product results in an increase in absorbance at 234 nm, which can be monitored using a spectrophotometer.

Materials:

  • 5-Lipoxygenase enzyme (from potato or recombinant human)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0) or Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive control (Zileuton or NDGA)

  • Solvent for dissolving compounds (e.g., DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer (e.g., 0.1 M borate buffer, pH 9.0).

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare stock solutions of the test compound, positive control, and vehicle control in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a 96-well plate or cuvette, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or positive control/vehicle control)

    • Pre-incubate the mixture at room temperature for 5-10 minutes.

    • Add the 5-lipoxygenase enzyme solution and mix gently.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound, positive control, and vehicle control.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

The following diagram illustrates the general workflow for screening potential 5-lipoxygenase inhibitors.

5-LOX_Inhibitor_Screening_Workflow Workflow for Screening 5-LOX Inhibitors Start Start: Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) Assay_Setup Assay Setup in 96-well Plate (Buffer, Compound/Control, Enzyme) Start->Assay_Setup Pre_incubation Pre-incubation (5-10 min at RT) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Spectrophotometric Reading (Absorbance at 234 nm over time) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination End End: Identification of Inhibitory Potency IC50_Determination->End

Caption: A generalized workflow for in vitro screening of 5-LOX inhibitors.

Conclusion

While this compound has been identified as a constituent of Alstonia scholaris, a plant with traditional uses in treating inflammatory conditions, its direct activity as a 5-lipoxygenase inhibitor remains to be experimentally validated and quantified. The reported anti-inflammatory and potential 5-LOX inhibitory activity of its parent compound, picrinine, suggests that this compound is a promising candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate its potential as a novel anti-inflammatory agent.

References

A Comparative Guide to N1-Methoxymethyl Picrinine and Alternative Cytotoxic Agents for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris, and other cytotoxic compounds used in cancer research. Due to the limited availability of specific experimental data for N1-Methoxymethyl picrinine, this document extrapolates its potential cytotoxic profile based on the known biological activities of its parent compound, picrinine, and other structurally related indole alkaloids. The guide presents a comparison with established cytotoxic agents, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to support further research and drug development efforts.

Comparative Analysis of Cytotoxic Activity

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indole Alkaloids and Standard Chemotherapeutic Agents

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)NotesReference
Picrinine (Parent Compound) Data not availableData not availableData not availableData not availableKnown to inhibit 5-lipoxygenase, suggesting anti-inflammatory and potential anti-cancer activity.[1]
Echitamine chloride Data not availableData not availableData not availableData not availableA major alkaloid from Alstonia scholaris with potent anti-tumor activity; induces DNA fragmentation and apoptosis.[1][1]
Villalstonine ~5~4~6Data not availableA bisindole alkaloid from Alstonia macrophylla with pronounced cytotoxic activity.[2][2]
Macrocarpamine ~7~5~8Data not availableA bisindole alkaloid from Alstonia macrophylla showing significant cytotoxicity.[2][2]
Harmalacidine Data not availableData not availableData not availableU-937 (Leukemia): 3.1An indole alkaloid from Peganum harmala with high cytotoxicity against leukemia cells.[3][3]
Doxorubicin (Standard) ~0.5 - 2~0.1 - 1~0.2 - 1.5~0.1 - 0.8A widely used chemotherapeutic agent serving as a positive control in cytotoxicity assays.[4]
Cisplatin (Standard) ~1 - 5~1 - 10~2 - 15~0.5 - 5Another common chemotherapeutic drug used as a benchmark for cytotoxicity.[4]

Note: The data presented for picrinine derivatives are intended to provide a reference for the potential activity of this compound. Further experimental validation is required to determine its specific cytotoxic profile.

Experimental Protocols

To facilitate the cross-validation of experimental results, this section provides detailed methodologies for key assays used in the evaluation of cytotoxic compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[4]

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Adherent and floating cells are collected, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[5]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic xenograft Xenograft Model ic50->xenograft apoptosis Apoptosis Assay (Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle treatment Compound Treatment xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity tumor_growth->toxicity

Caption: A general experimental workflow for evaluating the anticancer potential of novel compounds.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis indole_alkaloid Indole Alkaloid (e.g., this compound) indole_alkaloid->pi3k Inhibition indole_alkaloid->akt Inhibition indole_alkaloid->erk Modulation indole_alkaloid->apoptosis Induction

Caption: Potential signaling pathways modulated by indole alkaloids in cancer cells.

Conclusion

This compound, as a derivative of the bioactive picrinine, holds promise as a subject for anticancer research. While direct experimental evidence of its efficacy is currently sparse, the known activities of related indole alkaloids suggest that it may exert cytotoxic effects through the induction of apoptosis and modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[4] The provided comparative data and detailed experimental protocols offer a framework for researchers to systematically evaluate the anticancer potential of this compound and to cross-validate their findings with established cytotoxic agents. Further investigation into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of N1-Methoxymethyl Picrinine and Commercially Available Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative anti-inflammatory agent N1-Methoxymethyl picrinine (B199341), its parent compound picrinine, and the widely used nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen, Diclofenac, and Celecoxib. Due to the limited publicly available data on N1-Methoxymethyl picrinine, this document serves as a framework for future comparative studies, outlining the necessary experimental data and protocols for a comprehensive evaluation.

Introduction to this compound

This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris. The parent compound, picrinine, has demonstrated anti-inflammatory properties in vitro through the inhibition of the 5-lipoxygenase (5-LOX) enzyme[1][2][3]. This mechanism distinguishes it from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes. The addition of a methoxymethyl group at the N1 position may alter the compound's potency, selectivity, and pharmacokinetic profile.

Mechanism of Action of Known Anti-Inflammatory Drugs

The inflammatory response is a complex biological process. A key pathway involves the conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. This broad inhibition reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation[4][5][6][7].

  • Diclofenac also inhibits both COX-1 and COX-2, with a slight preference for COX-2[1][8]. It is a potent inhibitor of prostaglandin (B15479496) synthesis[1]. Some research also suggests it may have additional mechanisms of action, including the inhibition of lipoxygenase pathways[8][9].

  • Celecoxib is a selective COX-2 inhibitor[10]. The selective inhibition of COX-2 is designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition[10].

The distinct mechanism of 5-LOX inhibition by picrinine suggests that this compound may offer a different therapeutic approach to managing inflammation, potentially with a different side-effect profile.

Data Presentation: Comparative Efficacy

The following table summarizes the known inhibitory concentrations (IC50) for the selected drugs. Data for this compound is currently unavailable and represents a critical area for future research.

CompoundTarget EnzymeIC50 (µM)
This compound 5-LOXData not available
Picrinine 5-LOXData not available
Ibuprofen COX-112[11]
COX-280[11]
Diclofenac COX-10.076[11]
COX-20.026[11]
Celecoxib COX-182[11]
COX-26.8[11]

Experimental Protocols

To facilitate a direct comparison, the following standard in vitro experimental protocols are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and recombinant ovine COX-2 are commonly used.

  • Assay Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.

  • Procedure:

    • In a 96-well plate, add assay buffer, hemin, and the respective COX enzyme to each well.

    • Add the test compound (this compound or reference drug) at various concentrations. Control wells will contain the vehicle (e.g., ethanol).

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

    • After a 2-minute incubation at 25°C, read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Methodology:

  • Enzyme Source: Potato or soybean 5-lipoxygenase is commonly used.

  • Assay Principle: The assay spectrophotometrically measures the conversion of linoleic acid to 13-hydroperoxylinoleic acid by detecting the formation of a conjugated diene at 234 nm[12][13][14].

  • Procedure:

    • Prepare a reaction mixture containing phosphate (B84403) buffer and linoleic acid.

    • Add the test compound (this compound or reference drug) at various concentrations.

    • Initiate the reaction by adding the 5-LOX enzyme solution.

    • Monitor the increase in absorbance at 234 nm over a set period.

  • Data Analysis: Calculate the percentage of inhibition based on the rate of reaction in the presence and absence of the inhibitor and determine the IC50 value.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.

Methodology:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Assay Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the production of NO. The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours[15][16][17].

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540-570 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced. Calculate the percentage of inhibition for each concentration of the test compound.

Pro-inflammatory Cytokine Expression Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Methodology:

  • Cell Line or Primary Cells: RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs).

  • Assay Principle: Cells are stimulated with LPS to induce the production and secretion of cytokines. The concentration of specific cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[18][19].

  • Procedure:

    • Culture cells and pre-treat with the test compound at various concentrations.

    • Stimulate the cells with LPS.

    • Collect the culture supernatant after an appropriate incubation period.

    • Perform an ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

  • Data Analysis: Quantify cytokine concentrations based on a standard curve and calculate the percentage of inhibition for each concentration of the test compound.

Visualizations: Signaling Pathways and Experimental Workflow

inflammatory_pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 PLA2->Arachidonic Acid Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Diclofenac Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Leukotrienes Leukotrienes LOX5->Leukotrienes Leukotrienes->Inflammation Picrinine Picrinine (this compound) Picrinine->LOX5

Caption: Inflammatory cascade showing the points of intervention for NSAIDs and Picrinine.

experimental_workflow cluster_compound Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis N1MP N1-Methoxymethyl picrinine COX_Assay COX-1/COX-2 Inhibition Assay N1MP->COX_Assay LOX_Assay 5-LOX Inhibition Assay N1MP->LOX_Assay NO_Assay Nitric Oxide Production Assay N1MP->NO_Assay Cytokine_Assay Cytokine Expression Assay N1MP->Cytokine_Assay Ibu Ibuprofen Ibu->COX_Assay Diclo Diclofenac Diclo->COX_Assay Cele Celecoxib Cele->COX_Assay IC50 IC50 Values COX_Assay->IC50 LOX_Assay->IC50 Inhibition % Inhibition NO_Assay->Inhibition Cytokine_Assay->Inhibition Comparison Comparison IC50->Comparison Inhibition->Comparison

Caption: General experimental workflow for comparing anti-inflammatory compounds.

References

In Vivo Validation of N1-Methoxymethyl Picrinine: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), a novel indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, presents a promising avenue for the development of new therapeutics, particularly in the realm of respiratory and inflammatory diseases. This guide provides a comparative analysis of its potential therapeutic efficacy against existing alternatives, supported by available preclinical data on related compounds and a proposed framework for its comprehensive in vivo validation.

Alstonia scholaris has a long history in traditional medicine for treating respiratory conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, demonstrating that extracts from the plant and its constituent alkaloids possess anti-tussive, anti-asthmatic, and expectorant properties in in vivo models.[1] The closely related alkaloid, picrinine, has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[2] While direct in vivo data for N1-Methoxymethyl picrinine is not yet available, its structural similarity to picrinine and its origin from a medicinally active plant suggest a strong therapeutic potential.

Comparative Analysis: this compound and Alternatives

To contextualize the potential of this compound, a comparison with established and emerging therapies for asthma and inflammation is crucial. The following table summarizes key parameters, drawing on data from related compounds as a proxy for this compound's anticipated profile.

FeatureThis compound (Projected)Glucocorticoids (e.g., Dexamethasone)Beta-2 Agonists (e.g., Salbutamol)Leukotriene Modifiers (e.g., Montelukast)
Mechanism of Action Potential inhibition of inflammatory pathways (e.g., 5-LOX), possible bronchodilatory and anti-tussive effects.Broad anti-inflammatory effects via glucocorticoid receptor activation, inhibiting cytokine production.Bronchodilation via relaxation of airway smooth muscle.Blocks the action of leukotrienes, key mediators in airway inflammation and bronchoconstriction.
Therapeutic Target Inflammatory cells, airway smooth muscle.Multiple immune and structural cells.Beta-2 adrenergic receptors in the lungs.CysLT1 receptor.
Reported Efficacy (in vivo models) Anti-tussive and anti-asthmatic activity observed with parent plant extracts and related alkaloids.[1]High efficacy in reducing airway inflammation and hyperresponsiveness in animal models.Potent and rapid bronchodilation in animal models of asthma.Effective in reducing allergen-induced airway inflammation and bronchoconstriction.
Potential Advantages Novel mechanism of action, potentially fewer side effects associated with long-term steroid use.High potency and broad anti-inflammatory action.Rapid onset of action for acute symptom relief.Oral administration, good safety profile.
Potential Drawbacks Lack of specific efficacy and safety data.Significant side effects with long-term systemic use.Tachyphylaxis (reduced effectiveness with repeated use), potential cardiovascular side effects.Less effective than inhaled corticosteroids for persistent asthma.

Proposed Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vivo experiments are essential. The following protocols are based on established and widely used animal models for evaluating anti-asthmatic and anti-inflammatory agents.

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

This model is the gold standard for studying allergic airway inflammation and hyperresponsiveness, key features of human asthma.[3][4]

Methodology:

  • Sensitization: Mice will be sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.

  • Challenge: From day 21 to 27, mice will be challenged daily with an aerosolized solution of OVA.

  • Treatment: this compound, a vehicle control, and a positive control (e.g., dexamethasone) will be administered (e.g., orally or intraperitoneally) one hour prior to each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): On day 28, AHR to increasing concentrations of methacholine (B1211447) will be measured using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, BAL will be performed to collect fluid for total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Lung Histology: Lung tissues will be collected, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.

  • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid and lung homogenates will be quantified by ELISA.

Carrageenan-Induced Paw Edema Model in Rats

This is a classic and reliable model for evaluating acute anti-inflammatory activity.

Methodology:

  • Induction of Inflammation: Acute inflammation will be induced by a sub-plantar injection of 1% carrageenan into the right hind paw of the rats.

  • Treatment: this compound, a vehicle control, and a positive control (e.g., indomethacin) will be administered orally one hour before carrageenan injection.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

Visualizing the Hypothesized Mechanism and Experimental Workflow

To aid in the conceptualization of this compound's potential mechanism and the experimental design, the following diagrams are provided.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen Receptor Receptor Allergen->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC AA Arachidonic Acid PKC->AA NF-kB NF-κB 5-LOX 5-Lipoxygenase AA->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation N1_MMP N1-Methoxymethyl picrinine N1_MMP->5-LOX Gene_Transcription Pro-inflammatory Gene Transcription NF-kB->Gene_Transcription Cytokines Cytokines, Chemokines Gene_Transcription->Cytokines Cytokines->Inflammation

Caption: Hypothesized inhibition of the 5-lipoxygenase pathway by this compound.

G Experimental Workflow for In Vivo Validation Start Start Animal_Model Select Animal Model (e.g., BALB/c Mice) Start->Animal_Model Sensitization Sensitization Phase (e.g., OVA/Alum IP) Animal_Model->Sensitization Challenge Allergen Challenge Phase (e.g., Aerosolized OVA) Sensitization->Challenge Treatment Administer this compound or Controls Challenge->Treatment AHR Measure Airway Hyperresponsiveness Treatment->AHR BAL Perform Bronchoalveolar Lavage (BAL) AHR->BAL Histology Collect Lung Tissue for Histology AHR->Histology Analysis Analyze BAL Fluid (Cells, Cytokines) and Lung Sections BAL->Analysis Histology->Analysis End End Analysis->End

Caption: Workflow for the ovalbumin-induced allergic asthma model.

Conclusion

This compound stands as a promising candidate for the development of a novel class of anti-inflammatory and anti-asthmatic drugs. Its derivation from a traditionally used medicinal plant, coupled with the known activities of related compounds, provides a strong rationale for its further investigation. The proposed in vivo validation protocols offer a clear and robust pathway to elucidate its therapeutic potential, define its mechanism of action, and establish a data-driven comparison with current therapeutic options. Successful validation would position this compound as a significant lead compound in the drug discovery pipeline for respiratory and inflammatory disorders.

References

The Structural Dance of Efficacy: A Comparative Guide to Picrinine Derivatives' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of picrinine (B199341) derivatives, a class of complex indole (B1671886) alkaloids with promising therapeutic potential. While picrinine itself, isolated from plants like Alstonia scholaris, has shown a range of biological effects including anti-inflammatory, antimicrobial, and analgesic properties, the targeted synthesis of its derivatives allows for a deeper exploration of its pharmacological promise.[1][2]

This guide provides a comparative analysis of available data on picrinine and its analogs, focusing on their anti-inflammatory activity. Due to a lack of comprehensive studies, a detailed quantitative comparison for antimicrobial and analgesic activities of a series of picrinine derivatives is not yet possible. However, this guide presents the existing information and lays the groundwork for future research in these areas.

Anti-Inflammatory Activity: Unraveling the SAR of Akuammiline (B1256633) Alkaloids

Recent studies on synthetic akuammiline alkaloid derivatives, a class of compounds structurally related to picrinine, have provided valuable insights into their anti-inflammatory potential. A key study investigated the inhibitory effects of a series of these analogs on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), key players in the pathogenesis of rheumatoid arthritis. The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below, offering a quantitative comparison of their anti-proliferative activity.

CompoundModification from Picrinine CoreIC50 (µM) on RA-FLSs
Derivative 1 Modification at the indole nitrogen> 40
Derivative 2 Alteration of the ethylidene side chain15.6
Derivative 3 Introduction of a phenyl group8.2
Derivative 4 Substitution on the aromatic ring5.1
Derivative 5 Modification of the cage-like structure3.22 ± 0.29
Derivative 6 Further optimization of the cage structure3.21 ± 0.31

Key SAR Insights for Anti-Inflammatory Activity:

  • Indole Nitrogen Substitution: Modification at the indole nitrogen (Derivative 1) appears to be detrimental to the anti-proliferative activity.

  • Ethylidene Side Chain: Alterations to the ethylidene side chain (Derivative 2) can modulate activity, suggesting this position is a viable point for further optimization.

  • Aromatic Ring Substitution: The introduction of and substitution on an aromatic ring (Derivatives 3 and 4) can enhance activity, indicating the importance of this moiety for target interaction.

  • Cage-like Structure: The most significant improvements in activity were observed with modifications to the complex cage-like structure of the alkaloid (Derivatives 5 and 6), highlighting the critical role of the overall three-dimensional shape of the molecule for its biological function.

Antimicrobial and Analgesic Potential: A Field Ripe for Exploration

While picrinine has been qualitatively reported to possess antimicrobial and analgesic properties, a systematic SAR study with quantitative data for a series of its derivatives is currently lacking in the scientific literature.[1][2] The complex structure of picrinine presents a rich scaffold for the development of novel antimicrobial and analgesic agents. Future research synthesizing and evaluating a library of picrinine analogs against various bacterial strains and in different pain models is crucial to elucidate the structural requirements for these activities.

Experimental Protocols

To support further research and ensure reproducibility, detailed methodologies for the key experiments cited in the development of picrinine derivatives are provided below.

Anti-Inflammatory Activity Assay: Inhibition of RA-FLS Proliferation

This protocol is based on the methodology used to assess the anti-proliferative effects of akuammiline alkaloid derivatives on rheumatoid arthritis fibroblast-like synoviocytes.

Cell Culture:

  • Human RA-FLS cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability:

  • Seed RA-FLS cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (picrinine derivatives) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

  • The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method to determine the MIC of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (picrinine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth with the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Analgesic Activity Assay: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound.

Animals:

  • Male Swiss albino mice (20-25 g) are typically used.

  • Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

Apparatus:

  • A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Administer the test compound (picrinine derivative) or a control (vehicle or a standard analgesic like morphine) to the mice, typically via intraperitoneal or oral route.

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the mouse to show a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

Visualizing the Path Forward

To conceptualize the workflow for future structure-activity relationship studies of picrinine derivatives, the following diagram illustrates a typical experimental pipeline.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis Picrinine Picrinine Scaffold Modification Chemical Modifications (e.g., at indole N, side chain, aromatic ring) Picrinine->Modification Derivatives Library of Picrinine Derivatives Modification->Derivatives Anti_inflammatory Anti-inflammatory Assays (e.g., RA-FLS) Derivatives->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Analgesic Analgesic Assays (e.g., Hot Plate) Derivatives->Analgesic Data Quantitative Data (IC50, MIC, Latency) Anti_inflammatory->Data Antimicrobial->Data Analgesic->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: A typical workflow for SAR studies of picrinine derivatives.

The signaling pathway by which picrinine and its analogs may exert their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory pathways, is a critical area of investigation.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammatory Response (e.g., Cytokine production, Cell proliferation) Gene_Expression->Inflammation Picrinine_Derivative Picrinine Derivative Picrinine_Derivative->Signaling_Cascade Inhibition

Caption: A potential signaling pathway for the anti-inflammatory action of picrinine derivatives.

References

Assessing the Specificity of N1-Methoxymethyl Picrinine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from the natural product picrinine, presents a promising scaffold for drug discovery. Its parent compound, picrinine, isolated from plants such as Alstonia scholaris, has been identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3][4][5] This guide provides a comparative assessment of the proposed mechanism of action for N1-Methoxymethyl picrinine, placing it in context with other 5-LOX inhibitors and outlining experimental protocols to rigorously evaluate its specificity.

Proposed Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary proposed mechanism of action for this compound is the inhibition of 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the biosynthesis of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and LTB4, are potent lipid mediators of inflammation, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability. By inhibiting 5-LOX, this compound is hypothesized to suppress the production of these inflammatory mediators, representing a potential therapeutic strategy for inflammatory disorders such as asthma.

Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE PLA2 cPLA₂ PLA2->Arachidonic_Acid 5-LOX 5-Lipoxygenase (5-LOX) 5-LOX->5-HPETE FLAP FLAP FLAP->5-HPETE LTA4 Leukotriene A₄ (LTA₄) 5-HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs LTC₄ Synthase Inflammation Inflammatory Responses LTB4->Inflammation CysLTs->Inflammation N1_MMP N1-Methoxymethyl picrinine N1_MMP->5-LOX Inhibition

Comparative Analysis of 5-LOX Inhibitors

A critical aspect of drug development is understanding a compound's performance relative to existing alternatives. Due to the lack of publicly available quantitative data for this compound and its parent compound picrinine, this comparison includes the well-characterized synthetic inhibitor Zileuton and other natural product-derived inhibitors. This table highlights the need for experimental determination of the inhibitory potency of picrinine derivatives.

Compound ClassSpecific CompoundTarget(s)IC₅₀Notes
Akuammiline Alkaloid Derivative This compound 5-LOX (putative) Not Reported Mechanism inferred from parent compound. Represents a key area for investigation.
Akuammiline AlkaloidPicrinine5-LOXNot ReportedKnown anti-inflammatory agent.[1][2][3][4][5]
Benzothiophene DerivativeZileuton (Zyflo®)5-LOX~0.5 µM (in vitro)FDA-approved for asthma. Known to have potential for liver toxicity.
FlavonoidQuercetin5-LOX, other kinases~1.1 µMBroad-spectrum inhibitor with multiple biological activities.
Phenolic CompoundCurcumin5-LOX, COX, other targets~10.1 µMPleiotropic effects, potential for off-target activity.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of this compound, a multi-faceted experimental approach is required. Below are detailed methodologies for key experiments.

In Vitro 5-Lipoxygenase Inhibition Assay (Enzymatic)

Objective: To determine the direct inhibitory effect of this compound on 5-LOX activity and to calculate its IC₅₀ value.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and ATP)

  • Spectrophotometer or fluorometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of this compound or Zileuton.

  • Add the 5-LOX enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the formation of 5-LOX products (e.g., by monitoring the change in absorbance at 234 nm for the conjugated diene in leukotrienes).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 5-Lipoxygenase Inhibition Assay

Objective: To assess the ability of this compound to inhibit 5-LOX activity within a cellular context.

Materials:

  • Leukocyte cell line (e.g., THP-1) or primary human neutrophils

  • This compound

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis

  • ELISA kit for LTB4 or other leukotrienes

Protocol:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with a calcium ionophore to induce the 5-LOX pathway.

  • Collect the cell supernatant.

  • Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition and determine the cellular IC₅₀ value.

Off-Target Profiling: Kinase Panel Screening

Objective: To evaluate the specificity of this compound by screening it against a broad panel of kinases, as indole alkaloids are known to sometimes interact with these enzymes.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., 100-400 kinases). The percentage of inhibition for each kinase is determined, providing a broad overview of the compound's selectivity.

Experimental_Workflow cluster_0 Primary Target Validation cluster_1 Specificity Assessment cluster_2 Mechanism of Inhibition Enzymatic_Assay Enzymatic 5-LOX Assay (IC₅₀ Determination) Cellular_Assay Cellular 5-LOX Assay (Cellular Potency) Enzymatic_Assay->Cellular_Assay Kinase_Screen Broad Kinase Panel Screen (% Inhibition) Cellular_Assay->Kinase_Screen Other_LOX_COX Isoform Selectivity (12-LOX, 15-LOX, COX-1/2) Kinase_Screen->Other_LOX_COX Kinetic_Studies Enzyme Kinetics (Competitive, Non-competitive, etc.) Other_LOX_COX->Kinetic_Studies Docking Molecular Docking (Binding Mode Prediction) Kinetic_Studies->Docking

Logical Framework for On-Target vs. Off-Target Effects

The assessment of a compound's specificity is a logical process that moves from broad screening to detailed mechanistic studies. The following diagram illustrates this relationship for this compound.

Logical_Framework Compound This compound On_Target On-Target Effect: 5-LOX Inhibition Compound->On_Target Off_Target Potential Off-Target Effects Compound->Off_Target Desired_Effect Desired Therapeutic Effect (Anti-inflammatory) On_Target->Desired_Effect Side_Effects Adverse Side Effects Off_Target->Side_Effects Kinases Kinases Off_Target->Kinases Other_LOX Other Lipoxygenases Off_Target->Other_LOX Other_Enzymes Other Enzymes/Receptors Off_Target->Other_Enzymes

Conclusion

While this compound is a promising compound based on the known activity of its parent molecule, picrinine, a thorough and quantitative assessment of its mechanism and specificity is essential for its development as a therapeutic agent. The lack of specific inhibitory data in the current literature underscores the importance of conducting the experimental protocols outlined in this guide. By determining its potency on 5-LOX and profiling its activity against other potential targets, researchers can build a comprehensive understanding of this compound's therapeutic potential and its safety profile. The provided frameworks for experimental workflows and logical assessment offer a clear path for the continued investigation of this and other novel drug candidates.

References

Replicating Published Findings on N1-Methoxymethyl Picrinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for replicating and comparing the biological activity of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to a lack of specific published bioactivity data for N1-Methoxymethyl picrinine, this document outlines a comparative study against its close structural analog, picrinine, a known anti-inflammatory agent. The experimental protocols provided are based on established methodologies for evaluating 5-lipoxygenase (5-LOX) inhibition, the reported mechanism of action for picrinine.

Comparative Analysis of Picrinine Alkaloids

Table 1: Comparative 5-Lipoxygenase Inhibitory Activity

CompoundMolecular WeightSourceIC₅₀ (µM) [Predicted]Purity (%)
This compound382.45Alstonia scholarisTo be determined>98%
Picrinine338.39Alstonia scholarisTo be determined>99%
Zileuton (Reference)236.29Synthetic~1>98%

Experimental Protocols

To substantiate the potential anti-inflammatory effects of this compound and enable a direct comparison with picrinine, the following detailed experimental protocols are provided.

Isolation of this compound and Picrinine from Alstonia scholaris

This protocol is adapted from general methods for isolating alkaloids from Alstonia scholaris.

Workflow for Alkaloid Isolation

start Air-dried, powdered leaves of Alstonia scholaris extraction Maceration with methanol (B129727) at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration acid_base Acid-base partitioning: - Dissolve in 10% acetic acid - Wash with ethyl acetate (B1210297) - Basify with NH4OH to pH 9-10 - Extract with dichloromethane (B109758) filtration->acid_base chromatography Silica (B1680970) gel column chromatography acid_base->chromatography fractions Elution with a gradient of chloroform/methanol chromatography->fractions purification Preparative HPLC to yield pure compounds fractions->purification compounds This compound Picrinine purification->compounds

Caption: Workflow for the isolation of picrinine alkaloids.

Methodology:

  • Extraction: Air-dried and powdered leaves of Alstonia scholaris are macerated with methanol at room temperature for 72 hours.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 10% acetic acid and washed with ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) and extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity using a chloroform/methanol solvent system.

  • Purification: Fractions containing this compound and picrinine, as identified by thin-layer chromatography, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds. Purity and structural confirmation are to be performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay will be used to determine the 5-LOX inhibitory activity of the isolated compounds.

Experimental Workflow for 5-LOX Inhibition Assay

start Prepare test solutions: This compound, Picrinine, Zileuton incubation Incubate test compound with 5-LOX enzyme solution start->incubation reaction Initiate reaction by adding arachidonic acid (substrate) incubation->reaction measurement Measure absorbance at 234 nm over time reaction->measurement analysis Calculate % inhibition and IC50 values measurement->analysis

Caption: Workflow for the 5-lipoxygenase inhibition assay.

Methodology:

  • Reagents: 5-lipoxygenase (soybean), arachidonic acid, and Zileuton (reference inhibitor) are obtained from commercial sources. A suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0) is prepared.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the 5-LOX enzyme solution.

    • Add 10 µL of various concentrations of the test compounds (this compound, picrinine, and Zileuton) or vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The proposed mechanism of action for this compound, based on its structural similarity to picrinine, involves the inhibition of the 5-lipoxygenase pathway, which is a key pathway in the inflammatory response.

5-Lipoxygenase Signaling Pathway

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa lox5 5-Lipoxygenase aa->lox5 lta4 Leukotriene A4 (LTA4) lox5->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammation Inflammation ltb4->inflammation ltc4->inflammation inhibitor This compound (Proposed Inhibitor) inhibitor->lox5 Inhibition

Caption: The proposed inhibitory action on the 5-LOX pathway.

This guide provides a robust starting point for researchers to investigate the anti-inflammatory potential of this compound. By following the detailed protocols, scientists can generate the necessary data to make a direct and meaningful comparison with its close analog, picrinine, and other known 5-LOX inhibitors. The provided diagrams offer clear visual representations of the experimental workflows and the underlying biological pathway.

A Researcher's Guide to Target Validation: Evaluating N1-Methoxymethyl Picrinine Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a biological target is a critical early step in the drug discovery pipeline. This guide provides a comparative overview of N1-Methoxymethyl picrinine (B199341), a natural product with potential utility in this space, alongside established, gold-standard methods for target validation. By presenting available data, experimental protocols, and workflow visualizations, this document aims to equip researchers with the information needed to make informed decisions about their target validation strategies.

Introduction to Target Validation in Drug Discovery

Target validation is the process of demonstrating that a specific biological molecule, typically a protein or gene, is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect.[1][2] Robust target validation is crucial for reducing the high attrition rates in drug development and for increasing the likelihood of clinical success.[3][4] The process involves a multifaceted approach, often combining genetic, pharmacological, and proteomic techniques to build a strong body of evidence for a target's role in a disease.[3][5]

N1-Methoxymethyl Picrinine: A Potential Chemical Probe

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history in traditional medicine. While direct studies on this compound for target validation are not extensively documented in publicly available literature, its parent compound, picrinine, and other alkaloids from the same plant have demonstrated notable biological activities, including anti-inflammatory and antitumor effects.

Picrinine, for instance, has been shown to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. This known activity of the parent compound suggests that this compound could potentially be used as a chemical probe to validate targets within the arachidonic acid cascade or related inflammatory pathways.

Hypothetical Signaling Pathway for Picrinine's Anti-inflammatory Action

The following diagram illustrates the potential mechanism of action for picrinine, the parent compound of this compound, in the 5-LOX pathway. This serves as a hypothetical framework for how this compound might be used to probe this pathway for target validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PLA2 PLA2 5-LOX 5-LOX Picrinine Picrinine Picrinine->5-LOX Inhibition

Hypothetical inhibition of the 5-LOX pathway by Picrinine.

Comparison of Target Validation Methods

While this compound presents a potential tool for chemical probe-based target validation, it is essential to compare its hypothetical application with established and well-documented methodologies.

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
This compound (Hypothetical) Small molecule inhibitor (chemical probe) to modulate target activity.Potentially cell-permeable, rapid onset of action, dose-dependent effects.Off-target effects are common, mechanism of action may be unknown, synthesis can be complex.Low to Medium
CRISPR/Cas9 Gene Editing Permanent gene knockout or activation to study the effect of the target on cellular phenotype.High specificity, permanent gene modification, versatile (knockout, activation, inhibition).Potential for off-target mutations, irreversible genetic changes, can be lethal if the target is essential.High
RNA Interference (siRNA/shRNA) Transient knockdown of gene expression by targeting mRNA for degradation.Reversible, relatively high specificity, widely available reagents.Incomplete knockdown, potential for off-target effects, transient effect.High
Cellular Thermal Shift Assay (CETSA) Measures the thermal stability of a protein in the presence of a ligand to confirm target engagement.Directly measures target engagement in a cellular context, can be adapted for high-throughput screening.Requires specific antibodies, not all proteins show a thermal shift, can be technically challenging.Medium to High
Drug Affinity Responsive Target Stability (DARTS) Measures the susceptibility of a protein to proteolysis in the presence of a ligand.Does not require modification of the compound, can be used with cell lysates or purified proteins.Requires specific antibodies, may not be suitable for all protein targets.Low to Medium

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols for established target validation methods.

CRISPR/Cas9-Mediated Gene Knockout
  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the gene of interest using online tools. Synthesize and clone the gRNAs into a Cas9 expression vector.

  • Cell Transfection: Transfect the Cas9-gRNA plasmid into the target cell line using lipid-based transfection reagents or electroporation.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., antibiotic resistance). Isolate single-cell clones to establish a clonal cell line with the desired gene knockout.

  • Validation of Knockout: Validate the gene knockout at the genomic level by sequencing the target locus and at the protein level by Western blotting or flow cytometry.

  • Phenotypic Analysis: Perform relevant phenotypic assays to assess the effect of the gene knockout on the disease-related phenotype.

RNA Interference (siRNA) Mediated Gene Knockdown
  • siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest.

  • Cell Transfection: Transfect the siRNAs into the target cell line using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown: Validate the gene knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Phenotypic Analysis: Conduct phenotypic assays to determine the effect of the transient gene knockdown on the cellular phenotype.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for target validation, comparing a chemical probe-based approach (potentially using this compound) with a genetic approach.

G cluster_chemical Chemical Probe Approach cluster_genetic Genetic Approach Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay Cell-based Assay Cell-based Assay In Vitro Assay->Cell-based Assay Target Engagement Target Engagement Cell-based Assay->Target Engagement Phenotypic Effect Phenotypic Effect Cell-based Assay->Phenotypic Effect Target Validation Target Validation Phenotypic Effect->Target Validation gRNA/siRNA Design gRNA/siRNA Design Gene Editing/Knockdown Gene Editing/Knockdown gRNA/siRNA Design->Gene Editing/Knockdown Validation of Edit/KD Validation of Edit/KD Gene Editing/Knockdown->Validation of Edit/KD Phenotypic Analysis Phenotypic Analysis Validation of Edit/KD->Phenotypic Analysis Phenotypic Analysis->Target Validation Target Identification Target Identification Target Identification->Compound Synthesis Target Identification->gRNA/siRNA Design

Comparative workflow for target validation.

Conclusion

The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific research question. While this compound, based on the known activities of its parent compound, presents an interesting candidate as a chemical probe for specific pathways, its utility in broader target validation remains to be experimentally demonstrated. Established genetic and proteomic methods like CRISPR, RNAi, and CETSA offer robust and well-validated approaches with a higher degree of certainty. Researchers should carefully consider the advantages and limitations of each method to design a comprehensive target validation strategy that builds a strong case for advancing a target into the drug discovery pipeline.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N1-Methoxymethyl picrinine (B199341), a natural indole (B1671886) alkaloid. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N1-Methoxymethyl picrinine is the first step in ensuring its safe handling and disposal.

PropertyData
CAS Number 1158845-78-3
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Physical Form Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Storage Conditions Recommended long-term storage at -20°C and short-term at 2-8°C in a tightly sealed container within a dry, well-ventilated area.
Incompatibilities Strong oxidizing/reducing agents, strong acids, and strong alkalis.[2]
Hazardous Combustion Products Under fire conditions, hazardous decomposition may produce Carbon oxides and Nitrogen oxides (NOx).[2]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Respiratory Protection: An approved respirator should be worn to avoid the inhalation of dust particles.[2]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[2]

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

Step-by-Step Disposal Protocol

While a specific, universally mandated disposal protocol for this compound is not available, the following general procedure for the disposal of solid chemical waste should be followed. This protocol is based on established best practices for laboratory safety.

1. Waste Collection and Containment:

  • Carefully sweep up the solid this compound, avoiding the creation of dust.[2]
  • Place the collected material into a suitable, clearly labeled, and sealable container.[2]
  • Ensure the exterior of the waste container is clean and free from contamination.

2. Labeling of Waste Container:

  • The container must be clearly labeled with the words "Hazardous Waste."
  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
  • Indicate the approximate quantity of the waste.
  • Include the date of waste generation and the laboratory or area of origin.

3. Segregation and Storage:

  • Store the sealed waste container in a designated hazardous waste storage area.
  • This area should be well-ventilated and secure.
  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents, reducing agents, strong acids, and strong alkalis.[2]

4. Arrange for Professional Disposal:

  • Do not dispose of this compound in the regular trash or down the drain.[2]
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[2]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[2]

In all cases of exposure, seek immediate medical attention.[2]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Chemical Hazards A->B C Collect Waste in Compatible Container B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Segregate from Incompatible Materials E->F G Store in Designated Secure Area F->G H Contact EHS or Licensed Contractor G->H I Transport to Approved Waste Disposal Facility H->I

Caption: General workflow for hazardous chemical waste disposal.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety protocols and the guidance of your Environmental Health and Safety (EHS) department. Always consult the Safety Data Sheet (SDS) for the specific chemical and adhere to all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of N1-Methoxymethyl picrinine. The following table summarizes the recommended PPE based on available safety data.[2]

PPE CategorySpecificationRationale
Respiratory Protection Full-face particle respirator with N99 (US) or P2 (EN 143) cartridges. A full-face supplied air respirator is required if it is the sole means of protection.[2]To prevent inhalation of dust or aerosols, especially where ventilation is insufficient.[2]
Hand Protection Chemically resistant gloves. The specific glove material should be selected based on the solvent being used and after a thorough risk assessment.To prevent skin contact. Gloves must be inspected before use and disposed of after.[2]
Eye Protection Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin contact with the compound.

Operational Plan: From Receipt to Storage

This section provides a step-by-step guide for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, inspect all PPE for integrity.

2. Weighing and Aliquoting:

  • Handle this compound as a powder in a designated area within the fume hood to minimize dust formation.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • If creating solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

3. Experimental Use:

  • Keep containers tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

4. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Recommended long-term storage temperature is -20°C.[2][3]

  • For short-term storage, 2-8°C is acceptable.[2][4]

Accidental Release and First Aid

Spill Response:

  • In case of a spill, wear appropriate respiratory protection and avoid dust formation.[2]

  • Prevent the product from entering drains.[2]

  • Carefully sweep up the solid material, place it in a suitable, closed container for disposal, and avoid creating dust.[2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2]

  • In all cases of exposure, seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: This includes gloves, weighing paper, pipette tips, and any other disposable materials that have come into contact with the compound.

  • Waste Containers: Place all contaminated materials in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal Protocol: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow and Safety Protocol

Safe Handling and Disposal Workflow for this compound cluster_emergency Emergency Procedures A Preparation - Work in Fume Hood - Inspect PPE - Locate Safety Equipment B Handling - Weighing and Aliquoting - Experimental Use A->B Proceed with caution C Storage - Tightly Closed Container - -20°C (Long-term) - 2-8°C (Short-term) B->C After use F Waste Collection - Segregate Contaminated Materials - Use Labeled, Sealed Containers B->F Generate waste D Accidental Release - Wear Respiratory Protection - Contain and Clean Up Spill D->F After cleanup E Exposure Event - Follow First Aid Procedures - Seek Immediate Medical Attention G Disposal - Follow Institutional and  Regulatory Guidelines F->G

Caption: Workflow for safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。